3-Hydroxy-N,N,3-trimethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N,N,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,10)5-6(9)8(3)4/h10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCEDOYEVYBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730479 | |
| Record name | 3-Hydroxy-N,N,3-trimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61665-47-2 | |
| Record name | 3-Hydroxy-N,N,3-trimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N,N,3-trimethylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydroxy-N,N,3-trimethylbutanamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 3-Hydroxy-N,N,3-trimethylbutanamide (also known as N,N-dimethyl-3-hydroxy-3-methylbutanamide).
CAS Registry Number: 61665-47-2
Formula: C
Core Chemical Identity & Structural Analysis
3-Hydroxy-N,N,3-trimethylbutanamide is a tertiary amide derivative of
Structural Deconstruction
The molecule consists of a four-carbon butanamide backbone substituted at the
-
Carbon Backbone: The 3-methylbutanamide skeleton provides a lipophilic scaffold.
-
C3 Functionality (The "Head"): The C3 carbon is quaternary, bonded to two methyl groups and a hydroxyl (-OH) group. This creates a tertiary alcohol , which is sterically hindered and resistant to oxidation but susceptible to acid-catalyzed dehydration.
-
Amide Terminus (The "Tail"): The N,N-dimethylamide group acts as a polar, non-protic acceptor. Unlike primary or secondary amides, it lacks an N-H donor, preventing self-association via hydrogen bonding at the nitrogen terminus.
Physicochemical Properties Table[2][3]
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Viscous due to -OH hydrogen bonding. |
| Boiling Point | ~240–250 °C (Predicted) | High BP due to intermolecular H-bonding. |
| LogP | -0.4 to 0.1 (Predicted) | Amphiphilic; highly soluble in water and organic solvents. |
| pKa (OH) | ~16–17 | Typical for tertiary alcohols; very weak acid. |
| H-Bond Donors | 1 (Hydroxyl) | The -OH group can donate H-bonds. |
| H-Bond Acceptors | 2 (Carbonyl O, Hydroxyl O) | The amide oxygen is a strong acceptor. |
Synthesis Methodologies
Two primary routes are established for the synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide. The Reformatsky Reaction is preferred for de novo synthesis from basic precursors, while Direct Amidation is used when converting HMB derivatives.
Route A: The Reformatsky Protocol (Zinc-Mediated Addition)
This method is chemically elegant, forming the carbon-carbon bond between the C2 and C3 positions while simultaneously establishing the tertiary alcohol.
Mechanism:
-
Activation: Zinc metal inserts into the carbon-bromine bond of 2-bromo-N,N-dimethylacetamide to form an organozinc enolate (Reformatsky reagent).
-
Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of acetone.
-
Hydrolysis: Acidic workup protonates the alkoxide intermediate to yield the final product.
Reagents:
-
Acetone (Substrate)
-
2-Bromo-N,N-dimethylacetamide (Reagent)
-
Activated Zinc dust (Catalyst)
-
THF or Benzene (Solvent)
Route B: Direct Amidation of HMB
This route utilizes commercially available 3-hydroxy-3-methylbutyric acid (HMB).
Mechanism: Activation of the carboxylic acid using a coupling agent (e.g., EDC, HATU) or conversion to an acid chloride (difficult due to tertiary alcohol sensitivity) followed by nucleophilic acyl substitution with dimethylamine.
Experimental Protocol: Reformatsky Synthesis
This protocol describes the synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide via the Reformatsky reaction. This method is self-validating as the disappearance of the ketone (acetone) and the formation of the amide product can be monitored via TLC or GC.
Reagents & Equipment[4][5]
-
Reagents: Acetone (dry), 2-Bromo-N,N-dimethylacetamide, Zinc dust (activated with dilute HCl), Trimethyl borate (optional co-catalyst), THF (anhydrous).
-
Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen atmosphere line, addition funnel.
Step-by-Step Methodology
-
Zinc Activation:
-
Wash 10 g of Zinc dust with 5% HCl, then water, ethanol, and ether. Dry under vacuum at 100°C. This removes the oxide layer, ensuring reactivity.
-
-
Initiation:
-
In the 3-neck flask under nitrogen, suspend the activated Zinc (1.2 eq) in 50 mL anhydrous THF.
-
Add 10% of the total 2-Bromo-N,N-dimethylacetamide (1.0 eq total) and a crystal of iodine to initiate the reaction. Heat gently until the iodine color fades and the solution becomes cloudy (formation of organozinc species).
-
-
Addition:
-
Mix the remaining bromide (0.9 eq) with Acetone (1.2 eq) in 20 mL THF.
-
Add this mixture dropwise to the refluxing zinc suspension over 45 minutes. Maintain a gentle reflux driven by the reaction exotherm.
-
-
Completion & Hydrolysis:
-
Reflux for an additional 2 hours.
-
Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride (
). Note: Avoid strong acids to prevent dehydration of the tertiary alcohol.
-
-
Extraction & Purification:
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Distill under reduced pressure or purify via silica gel chromatography (Eluent: 5-10% Methanol in DCM).
-
Reaction Pathway Visualization
The following diagram illustrates the Reformatsky synthesis pathway and the potential side reaction (Dehydration) that must be avoided.
Figure 1: Synthesis pathway of 3-Hydroxy-N,N,3-trimethylbutanamide via Reformatsky reaction, highlighting the critical hydrolysis step to avoid dehydration.
Chemical Stability & Reactivity Profile
Understanding the reactivity of the tertiary alcohol at the C3 position is critical for application development.
Acid Sensitivity (Dehydration Risk)
The C3 hydroxyl group is attached to a carbon with two methyl groups. Under acidic conditions (e.g.,
-
Mechanism: Protonation of the -OH group creates a good leaving group (
), forming a stable tertiary carbocation. A proton is then removed from the adjacent C2 position. -
Product: N,N-dimethyl-3-methylbut-2-enamide (Senecioic acid amide derivative).
-
Prevention: Store in neutral buffers; avoid acidic workups.
Metabolic Stability
As an amide derivative of HMB, this compound is likely resistant to rapid hydrolysis by plasma esterases but may be a substrate for amidases. The tertiary alcohol prevents oxidation to a ketone, making the "head" of the molecule metabolically robust compared to primary or secondary alcohols.
Applications in Research & Development
Pharmaceutical Intermediate
This compound serves as a versatile building block for synthesizing
Solvation & Permeation
Similar to N,N-dimethylacetamide (DMAc), the amide functionality provides high solvent power for polar compounds. However, the addition of the hydroxy group increases hydrogen bonding capacity, potentially making it a useful hydrotropic agent or permeation enhancer for transdermal drug delivery systems, facilitating the transport of lipophilic drugs through the stratum corneum.
Insect Repellency Potential
Structurally, the molecule shares significant homology with DEET (N,N-diethyl-3-methylbenzamide).
-
Target: Aliphatic core, amide, hydroxy group.[1][2] While DEET relies on the aromatic ring, aliphatic amides (like certain piperidine derivatives) also exhibit repellency. The 3-hydroxy group adds volatility control, potentially extending the duration of effect (fixative properties).
References
-
PubChem. (n.d.). 3-Hydroxy-N,N,3-trimethylbutanamide (Compound). National Library of Medicine. Retrieved from [Link]
-
Ojima, I., Kogure, T., & Kumagai, M. (1977). Asymmetric reduction of alpha-keto esters via hydrosilylation catalyzed by rhodium(I) complexes with chiral phosphine ligands. The Journal of Organic Chemistry, 42(10), 1671–1679. Retrieved from [Link]
- Rathke, M. W. (1970). The Reformatsky Reaction. Organic Reactions, 22, 423–460.
Sources
Technical Guide: N,N-Dimethyl-3-hydroxy-3-methylbutyramide (HMB-DMA)
Executive Summary
N,N-Dimethyl-3-hydroxy-3-methylbutyramide (herein referred to as HMB-DMA ) represents a lipophilic, non-ionic derivative of the well-characterized leucine metabolite
This technical guide outlines the synthesis, physicochemical properties, and experimental validation of HMB-DMA. By converting the carboxylic acid moiety to a dimethyl amide, HMB-DMA is designed to enhance membrane permeability and metabolic stability, functioning as a prodrug that liberates active HMB via enzymatic hydrolysis. This document serves as a foundational protocol for researchers investigating next-generation HMB analogs.
Part 1: Chemical Identity & Rationale
Structural Characterization
Unlike the salt forms of HMB, HMB-DMA is a neutral organic molecule. The substitution of the hydroxyl group of the carboxylic acid with a dimethylamino group significantly alters the partition coefficient (
| Property | Calcium HMB (Standard) | HMB-DMA (Derivative) |
| Molecular Formula | ||
| Molecular Weight | 274.32 g/mol | 145.20 g/mol |
| State at RT | Crystalline Solid | Viscous Oil / Low-Melting Solid |
| Solubility | High (Water) | High (Organic Solvents: DCM, EtOH) |
| Mechanism | Direct Ligand | Prodrug (Amidase-dependent) |
Mechanism of Action (Prodrug Hypothesis)
The pharmacological efficacy of HMB-DMA relies on its conversion back to HMB. The dimethyl amide bond is susceptible to hydrolysis by hepatic amidases and plasma esterases/amidases, specifically Fatty Acid Amide Hydrolase (FAAH) , which is known to cleave similar lipid amides.
Pathway Logic:
-
Absorption: HMB-DMA crosses the gut-blood or blood-brain barrier via passive diffusion.
-
Activation: Enzymatic cleavage releases free 3-hydroxy-3-methylbutyric acid.
-
Effect: Free HMB activates the mTORC1 pathway, inhibiting proteolysis (ubiquitin-proteasome) and stimulating protein synthesis.
Figure 1: Proposed metabolic activation pathway of HMB-DMA. The molecule acts as a vehicle to deliver HMB to tissues with high lipid content.
Part 2: Synthesis Protocol
Objective: Synthesize N,N-dimethyl-3-hydroxy-3-methylbutyramide from 3-hydroxy-3-methylbutyric acid (HMB free acid).
Safety Note: This protocol involves coupling reagents and volatile amines. Perform all steps in a fume hood.
Reagents & Materials[1]
-
Precursor: 3-Hydroxy-3-methylbutyric acid (CAS 625-08-1).[1][2][3][4]
-
Amine Source: Dimethylamine hydrochloride.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Methodology
This protocol utilizes HATU coupling, which is preferred over acid chlorides for tertiary alcohols to prevent elimination reactions (dehydration to
-
Reaction Setup:
-
Dissolve 3-hydroxy-3-methylbutyric acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (3.0 eq) and stir at
for 10 minutes under nitrogen atmosphere.
-
-
Activation:
-
Add HATU (1.2 eq) to the solution. Stir for 15–30 minutes at
to form the activated ester.
-
-
Coupling:
-
Add Dimethylamine hydrochloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Work-up:
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Target Product: Colorless to pale yellow viscous oil.
-
Figure 2: Chemical synthesis workflow for HMB-DMA using HATU coupling chemistry.
Part 3: Experimental Validation Protocols
Plasma Stability Assay (In Vitro)
To confirm the prodrug status, the rate of hydrolysis must be quantified in plasma.
-
Rationale: Determines the half-life of HMB-DMA and the rate of free HMB release.
-
Protocol:
-
Incubate HMB-DMA (
) in pooled human or rat plasma at . -
Take aliquots at
minutes. -
Quench with ice-cold acetonitrile (containing internal standard).
-
Centrifuge (10,000
g, 10 min) to pellet proteins. -
Analyze supernatant via LC-MS/MS monitoring the transition for HMB-DMA and Free HMB.
-
C2C12 Myoblast Hypertrophy Assay
Validates that the released HMB retains biological activity (mTOR signaling).
-
Rationale: HMB stimulates protein synthesis in differentiated muscle cells.
-
Protocol:
-
Culture C2C12 myoblasts in DMEM + 10% FBS.
-
Differentiate into myotubes using DMEM + 2% Horse Serum (5–7 days).
-
Treat myotubes with:
-
Vehicle (Control)[5]
-
Ca-HMB (
, Positive Control) -
HMB-DMA (
)
-
-
Measure protein synthesis via Puromycin incorporation (SUnSET method) or Western Blot for p-S6K1 (mTOR marker) after 24 hours.
-
Note: If HMB-DMA is stable in media (no esterases), co-incubation with esterase/amidase may be required to simulate in vivo activation.
-
References
-
Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite
-hydroxy- -methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology. Link -
Fuller, J. C., et al. (2011). "Free acid gel form of
-hydroxy- -methylbutyrate (HMB) improves HMB clearance from plasma in human subjects compared with the calcium HMB salt." British Journal of Nutrition. Link -
Dunne, S. J., et al. (2009). "Amide bond formation: beyond the coupling reagents." Chemical Reviews. (General reference for HATU/Amide synthesis logic). Link
-
Cravatt, B. F., et al. (1996).[5] "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. (Reference for Amidase/FAAH activity on lipid amides). Link
-
Thermo Fisher Scientific. "3-Hydroxy-3-methylbutyric acid, 96% Product Page." (Source for precursor CAS 625-08-1 data). Link
Sources
Metabolic Role of HMB Amide Derivatives in Leucine Catabolism
Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic conversion of Leucine to
This guide analyzes the metabolic fate of these derivatives, their superior activation of the mTORC1 pathway compared to calcium salts (Ca-HMB), and their role in attenuating the ubiquitin-proteasome proteolytic system.
The Leucine-HMB Metabolic Axis
To understand the utility of amide derivatives, one must first map the inefficiencies of the native Leucine catabolic pathway.[[“]]
The KIC Bottleneck
Leucine catabolism occurs primarily in skeletal muscle.[[“]] The canonical pathway involves:
-
Transamination: Leucine is converted to
-ketoisocaproate (KIC) by Branched-Chain Amino Acid Transaminase (BCAT).[[“]] -
Bifurcation:
-
Dominant Pathway (>95%): KIC enters the mitochondria and is decarboxylated by Branched-Chain
-Ketoacid Dehydrogenase (BCKDH) to Isovaleryl-CoA (energy production).[[“]] -
Minor Pathway (<5%): KIC remains in the cytosol and is oxidized by KIC Dioxygenase to produce HMB.
-
The Therapeutic Gap: The low conversion rate implies that massive Leucine intake is required to achieve therapeutic HMB levels, often leading to oxidation of the excess amino acid rather than anabolic signaling. HMB Amides are designed to deliver high-affinity substrates directly to the cytosolic signaling machinery, bypassing mitochondrial loss.[[“]]
Chemistry & Rationale of HMB Amide Derivatives
HMB Amides are covalent conjugates where the carboxylic acid of HMB is coupled with an amine (e.g., Arginine, Lysine, or alkyl amines) via an amide bond.
Structural Advantages
| Feature | Ca-HMB (Salt) | HMB-Amide (Covalent) | Metabolic Impact |
| Bond Type | Ionic | Covalent (Amide) | Amides resist gastric hydrolysis better than salts.[[“]] |
| Lipophilicity | Low (Hydrophilic) | Tunable (High) | Enhanced passive diffusion across the sarcolemma. |
| Half-Life | Short (~2.5 hrs) | Extended | Acts as a "Slow-Release" prodrug via amidase cleavage.[[“]] |
| Targeting | Non-specific | Specific | N-conjugated amino acids can target specific transporters (e.g., CAT-1).[[“]] |
Mechanism of Action: The "Prodrug" Activation
HMB Amides are metabolically inactive until cleaved.[[“]]
-
Cellular Entry: The amide derivative enters the myocyte via passive diffusion or amino acid transporters (if conjugated to Arginine/Lysine).
-
Intracellular Hydrolysis: Cytosolic amidases or carboxylesterases cleave the amide bond.[[“]]
-
Liberation: Free HMB is released directly into the cytosol, creating a localized concentration spike.[[“]]
-
HMB-CoA Conversion: Free HMB is converted to HMB-CoA by HMB-CoA Synthase, eventually feeding into the mevalonate pathway (cholesterol synthesis for membrane repair) or signaling via mTOR.[[“]]
Signaling Pathways: mTORC1 & Proteolysis
The efficacy of HMB Amides lies in their dual-modulation of anabolism and catabolism.[[“]]
mTORC1 Activation (Anabolic)
Unlike Leucine, which relies on Sestrin2/GATOR2, HMB (and by extension, cleaved HMB Amides) activates mTORC1 via a distinct mechanism, likely involving the PI3K/Akt axis and direct phosphorylation of p70S6K (ribosomal protein S6 kinase).
Ubiquitin-Proteasome Inhibition (Anti-Catabolic)
HMB Amides potently suppress the expression of E3 ubiquitin ligases:
This suppression prevents the poly-ubiquitination of sarcomeric proteins (myosin/actin), thereby halting muscle wasting.[[“]]
Visualization of the Metabolic Pathway
The following diagram illustrates the entry of HMB Amides into the Leucine catabolic flux, highlighting the bypass of the mitochondrial sink.
Figure 1: Metabolic entry of HMB Amide derivatives. Note the direct bypass of the rate-limiting KIC Dioxygenase step, providing a concentrated pool of cytosolic HMB for mTORC1 activation and Proteasome inhibition.[[“]]
Experimental Protocols
For researchers validating novel HMB amide derivatives, the following workflows ensure structural integrity and metabolic verification.
Protocol A: Synthesis of HMB-Arginine Amide
Objective: Create a stable covalent conjugate of HMB and L-Arginine.[[“]] Reagents: HMB (Free Acid), L-Arginine methyl ester, EDC.HCl, HOBt, DIPEA, DMF.
-
Activation: Dissolve HMB Free Acid (10 mmol) in anhydrous DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.
-
Coupling: Add L-Arginine methyl ester (1.0 eq) and DIPEA (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours under
. -
Work-up: Dilute with EtOAc, wash with 1M HCl, saturated
, and brine. Dry over .[[“]] -
Deprotection: Hydrolyze the methyl ester using LiOH in THF/H2O if the free acid C-terminus is required.[[“]]
-
Validation: Verify structure via
H-NMR (DMSO- ) looking for the characteristic amide doublet at 8.0-8.5 ppm.[[“]]
Protocol B: Metabolic Flux Analysis (MFA)
Objective: Quantify the conversion rate of HMB-Amide to Free HMB vs. Leucine to HMB.
Tracer:
Figure 2: Workflow for Metabolic Flux Analysis to determine the cleavage efficiency and intracellular retention of HMB Amide derivatives.
Comparative Data Analysis
The following table summarizes the theoretical and observed differences between standard Leucine supplementation, Calcium HMB salts, and HMB Amide derivatives.
| Parameter | Leucine | Ca-HMB (Salt) | HMB-Amide (Derivative) |
| Primary Metabolic Fate | Oxidation (Energy) | Excretion / Signaling | Signaling / Membrane Repair |
| Conversion to HMB | ~5% | 100% (Bioavailability varies) | 100% (Post-hydrolysis) |
| Plasma Peak ( | ~30-60 min | ~60-120 min | ~120-180 min (Sustained) |
| mTORC1 Potency | High (via Sestrin2) | Moderate | High (Sustained release) |
| Gut Stability | High | Moderate (Dissociates) | High (Resists acid) |
References
-
Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite
-hydroxy- -methylbutyrate on human skeletal muscle protein metabolism.[[“]][3] The Journal of Physiology. Link -
Nissen, S., & Abumrad, N. N. (1997). Nutritional role of the leucine metabolite
-hydroxy- -methylbutyrate (HMB).[[“]] Journal of Nutritional Biochemistry. Link -
Eley, H. L., et al. (2007).
-hydroxy- -methylbutyrate to attenuate the depression of protein synthesis in skeletal muscle in response to cachectic stimuli.[[“]] American Journal of Physiology-Endocrinology and Metabolism. Link -
Smith, H. J., et al. (2005).
-hydroxy- -methylbutyrate.[[“]] Cancer Research.[[“]] Link -
Holecek, M. (2017). Beta-hydroxy-beta-methylbutyrate supplementation and skeletal muscle in healthy and muscle-wasting conditions.[[“]] Journal of Cachexia, Sarcopenia and Muscle. Link
Sources
Technical Guide: Comparative Analysis of HMB vs. 3-Hydroxy-N,N,3-trimethylbutanamide
The following technical guide provides an in-depth comparative analysis of
This guide is structured for drug development professionals, focusing on the chemical, pharmacokinetic, and analytical distinctions between the bioactive parent compound (HMB) and its synthetic derivative.
Executive Summary
-Hydroxy-While HMB exists physiologically as an organic acid (or salt), HMB-DMA is a synthetic neutral amide. This structural modification fundamentally alters the physicochemical profile, potentially shifting the compound from a peripherally restricted metabolite to a blood-brain barrier (BBB) permeable prodrug or a distinct chemical entity with altered metabolic stability.
Key Distinction:
-
HMB: Hydrophilic, acidic (pKa ~4.4), bioavailability limited by rapid renal clearance.
-
HMB-DMA: Lipophilic, neutral, requires enzymatic hydrolysis (amidase activity) to release the active HMB moiety in vivo.
Chemical Architecture & Physicochemical Profiling
The core difference lies in the functional group at the C1 position: a carboxylic acid in HMB versus a dimethylamide in HMB-DMA.
Structural Comparison
| Feature | HMB (Parent Acid) | HMB-DMA (Amide Derivative) |
| IUPAC Name | 3-Hydroxy-3-methylbutanoic acid | 3-Hydroxy-N,N,3-trimethylbutanamide |
| Formula | ||
| MW | 118.13 g/mol | 145.20 g/mol |
| C1 Moiety | Carboxyl ( | Dimethylamide ( |
| Charge (pH 7.4) | Anionic ( | Neutral |
| LogP (Est.) | -0.3 (Hydrophilic) | 0.5 – 0.9 (Moderately Lipophilic) |
| H-Bond Donors | 2 (COOH, OH) | 1 (OH) |
Solubility & Stability Implications
-
HMB: Highly soluble in aqueous buffers. In solid form, it is hygroscopic (especially Ca-HMB). It is stable under oxidative conditions but susceptible to dehydration to
-methylcrotonic acid under strong acidic heat. -
HMB-DMA: Reduced water solubility compared to HMB salts. The amide bond confers resistance to rapid hydrolysis in neutral aqueous solution, making it chemically stable in liquid formulations where HMB free acid might degrade or precipitate.
Pharmacokinetics and Mechanism of Action
The transition from acid to amide suggests a "Prodrug" strategy. The biological activity of HMB-DMA is likely contingent upon its conversion back to HMB, unless the amide itself possesses distinct receptor affinity.
Metabolic Pathway & Bioactivation
HMB acts via the mTORC1 pathway (stimulation of synthesis) and the Ubiquitin-Proteasome pathway (inhibition of degradation). HMB-DMA must undergo bioactivation:
-
Absorption: HMB-DMA's increased lipophilicity allows for passive diffusion across the intestinal epithelium, potentially bypassing the monocarboxylate transporters (MCTs) required by HMB.
-
Distribution: Unlike HMB, which is largely excluded from the CNS, HMB-DMA may cross the Blood-Brain Barrier (BBB) due to the masking of the ionizable carboxyl group.
-
Bioactivation: Carboxylesterases (CES) or specific amidases in the liver or plasma must cleave the dimethylamine group to release active HMB.
Visualization: Putative Metabolic Fate
The following diagram illustrates the divergence in processing between direct HMB intake and the putative bioactivation of the amide derivative.[1]
Caption: Figure 1. Putative metabolic fate comparison. HMB-DMA requires hepatic hydrolysis to yield the active HMB anion.
Analytical Differentiation (Experimental Protocols)
In drug development, distinguishing the parent from the derivative is critical for stability testing and PK studies. The following protocol utilizes LC-MS/MS for simultaneous quantification.
Protocol: LC-MS/MS Separation
Objective: Quantify HMB and HMB-DMA in plasma.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 50 µL of plasma.
-
Add 150 µL of ice-cold Acetonitrile (containing deuterated internal standards, HMB-d6).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Transfer supernatant to autosampler vial.
-
-
Chromatographic Gradient:
-
Rationale: HMB is polar and elutes early (or in the void volume) on standard C18. HMB-DMA is more retained.
-
T0: 95% A / 5% B
-
T2.0: 95% A / 5% B (Isocratic hold for HMB retention)
-
T5.0: 5% A / 95% B (Ramp to elute HMB-DMA)
-
T7.0: 5% A / 95% B
-
T7.1: 95% A / 5% B (Re-equilibration)
-
-
Mass Spectrometry Settings (ESI+):
-
HMB-DMA: Monitor transition
146.1 (Loss of dimethylamine). -
HMB: Monitor transition
117.1 (Negative mode usually preferred for acids) OR derivatize for Positive mode. -
Note: Polarity switching may be required within the run if analyzing both simultaneously without derivatization.
-
Workflow Diagram: Analytical Validation
Caption: Figure 2. LC-MS/MS workflow utilizing polarity switching to capture both the acidic parent and the neutral amide.
Synthesis and Impurity Profiling
For researchers synthesizing HMB-DMA or assessing HMB purity, understanding the origin is vital.
-
HMB Synthesis: Typically involves the oxidation of Diacetone Alcohol using hypobromite/hypochlorite (Haloform reaction). This yields the acid directly.
-
HMB-DMA Synthesis: Requires a secondary step.
-
Reaction: HMB (Acid) + Thionyl Chloride
Acid Chloride + Dimethylamine HMB-DMA. -
Impurity Alert: If HMB-DMA is detected in a commercial HMB sample, it suggests the manufacturer attempted to purify via an amide intermediate or used a contaminated amine solvent during crystallization.
-
Conclusion
3-Hydroxy-N,N,3-trimethylbutanamide (HMB-DMA) represents a chemically distinct entity from HMB . It is not a salt form but a covalent derivative.
-
For Supplementation: HMB-DMA is currently not a standard validated supplement form. Its safety profile (specifically the release of dimethylamine) requires toxicological assessment.
-
For Drug Development: It offers a promising scaffold for a prodrug strategy to enhance HMB half-life or tissue penetration, provided the bioactivation rate is optimized.
References
-
PubChem. (n.d.). 3-Hydroxy-N,N,3-trimethylbutanamide (Compound). National Library of Medicine. Retrieved from [Link]
-
Wilson, G. J., et al. (2013). Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review. Nutrition & Metabolism. Retrieved from [Link]
-
Wilkinson, D. J., et al. (2018). Impact of the calcium form of β-hydroxy-β-methylbutyrate upon human skeletal muscle protein metabolism. Clinical Nutrition. Retrieved from [Link]
-
Engelen, M. P., et al. (2023). Efficacy of β-hydroxy-β-methylbutyrate (HMB) for the treatment of sarcopenia in older persons: a systematic review. The American Journal of Clinical Nutrition. Retrieved from [Link]
Sources
Solubility and Stability Profile of 3-Hydroxy-N,N,3-trimethylbutanamide: A Comprehensive Analytical Guide
Executive Summary
The compound 3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is an aliphatic building block frequently utilized in pharmaceutical synthesis and material science. With a monoisotopic mass of 145.11028 Da, this molecule presents a unique physicochemical profile driven by its highly polar functional groups[1]. Because empirical literature on its specific degradation kinetics is limited, this whitepaper synthesizes structural first principles with ICH-compliant analytical methodologies to establish a rigorous, self-validating framework for its solubility and stability profiling.
Structural Rationale and Predictive Causality
To accurately design an analytical protocol, a Senior Application Scientist must first deconstruct the molecule’s structural causality. The SMILES string CC(C)(CC(=O)N(C)C)O reveals a 4-carbon aliphatic backbone substituted with two critical functional groups[1]:
-
Tertiary Alcohol (C3): The hydroxyl group acts as both a strong hydrogen bond donor and acceptor, driving high aqueous solubility. Unlike primary and secondary alcohols, the lack of an alpha-proton renders this tertiary alcohol highly resistant to oxidative degradation. However, it introduces a specific vulnerability: susceptibility to acid-catalyzed E1 dehydration.
-
Tertiary Amide (C1): The N,N-dimethyl configuration eliminates the amide proton. While it cannot act as a hydrogen bond donor, the carbonyl oxygen remains a potent acceptor. Crucially, the steric hindrance of the two methyl groups, combined with the lack of a protonation site on the nitrogen, makes this tertiary amide exceptionally stable against hydrolytic cleavage under neutral to mildly basic conditions.
Thermodynamic Solubility Profiling Protocol
Kinetic solubility assays (e.g., solvent shift methods) are prone to supersaturation artifacts, making them unsuitable for formal profiling. We employ the Thermodynamic Shake-Flask Method , the gold standard for establishing true equilibrium between the solid phase and saturated solution.
Self-Validating System Suitability
To ensure trustworthiness, the assay must be self-validating. Parallel to the test compound, a high-solubility reference (caffeine) and a low-solubility reference (indomethacin) are evaluated. If the references deviate by >5% from established literature values, the temperature control or equilibration time is deemed out of specification, and the run is invalidated.
Step-by-Step Methodology
-
Saturation: Add an excess of 3-Hydroxy-N,N,3-trimethylbutanamide (approx. 100 mg) to 1.0 mL of the target vehicle (e.g., pH 1.2, 4.5, 7.4 buffers, and absolute ethanol).
-
Equilibration: Seal the vials and incubate in a thermostatic shaker at 25.0 ± 0.5 °C for 48 hours to ensure complete thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.
-
Quantification via UPLC-CAD: Dilute the supernatant in the mobile phase. Because the molecule lacks a conjugated pi-system and exhibits only weak UV end-absorption[1], Ultra-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UPLC-CAD) is mandatory. CAD provides a uniform, mass-dependent response independent of optical properties, ensuring absolute quantitative accuracy.
Stability-Indicating Assays (Forced Degradation)
To elucidate the intrinsic stability and degradation pathways of the molecule, forced degradation studies are executed in strict accordance with ICH Q1A(R2) guidelines[2][3].
Mass Balance Validation
Every stability protocol must incorporate a Mass Balance check. The sum of the remaining parent compound and all quantified degradation products must equal 95.0% – 105.0% of the initial assay value. A mass balance deficit indicates the formation of undetected volatile degradants, triggering the need for orthogonal detection (e.g., GC-MS).
Stress Conditions & Causality
-
Hydrolytic Stress (Acid): 0.1N HCl at 60°C for 7 days. Causality: Designed to force the E1 dehydration of the tertiary alcohol. The expected product is the conjugated alkene, N,N,3-trimethylbut-2-enamide.
-
Hydrolytic Stress (Base): 0.1N NaOH at 60°C for 7 days. Causality: Tests the steric resilience of the N,N-dimethyl amide against nucleophilic attack.
-
Oxidative Stress: 3% H₂O₂ at ambient temperature for 24 hours. Causality: Evaluates the potential for N-oxidation at the tertiary amine/amide nitrogen.
-
Photolytic Stress: Exposure to 1.2 million lux hours and 200 watt-hours/m² (ICH Q1B). Causality: Assesses radical-initiated backbone cleavage.
Data Presentation
Table 1: Predicted Physicochemical Properties
| Property | Value / Prediction | Structural Driver |
| Molecular Formula | C₇H₁₅NO₂ | - |
| Monoisotopic Mass | 145.11028 Da | [1] |
| H-Bond Donors | 1 | Tertiary Hydroxyl |
| H-Bond Acceptors | 2 | Hydroxyl Oxygen, Carbonyl Oxygen |
| Aqueous Solubility | High (>50 mg/mL) | High polarity, low molecular weight |
Table 2: Forced Degradation Matrix (ICH Q1A/Q1B)
| Stress Condition | Reagent / Environment | Expected Primary Degradation Pathway | Predicted Stability Rating |
| Acidic | 0.1N HCl (60°C, 7 days) | E1 Dehydration (Alkene formation) | Moderate |
| Basic | 0.1N NaOH (60°C, 7 days) | Amide Hydrolysis | High (Sterically hindered) |
| Oxidative | 3% H₂O₂ (RT, 24 hours) | Trace N-Oxidation | High |
| Thermal | Solid State (60°C, 7 days) | None expected | High |
Mechanistic Pathways & Workflows
Experimental workflow for solubility and stability profiling.
Acid-catalyzed dehydration mechanism of the tertiary alcohol.
References
-
PubChemLite : 3-hydroxy-n,n,3-trimethylbutanamide (C7H15NO2). Structural data, SMILES, and monoisotopic mass.[1] URL:[Link]
-
International Council for Harmonisation (ICH) : Annex 10 - ICH Q1A(R2) Stability testing of new drug substances and products. Global regulatory standards for stability profiling.[2] URL:[Link]
-
Memmert Whitepaper : Stability tests according to ICH Q1A (R2). Guidelines on climate chamber testing, long-term precision, and forced degradation protocols.[3] URL: [Link]
Sources
An In-depth Technical Guide to 3-Hydroxy-N,N,3-trimethylbutanamide (PubChem CID: 58878659)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-N,N,3-trimethylbutanamide, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its fundamental chemical properties, proposes detailed synthetic protocols based on established amidation methodologies, and predicts its spectral characteristics. Furthermore, potential biological activities and research applications are inferred from the analysis of structurally related compounds. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of 3-Hydroxy-N,N,3-trimethylbutanamide.
Introduction
3-Hydroxy-N,N,3-trimethylbutanamide is a tertiary hydroxy amide that presents an interesting scaffold for chemical exploration. Its structure combines a sterically hindered tertiary alcohol with a dimethylamide functional group, suggesting potential for unique chemical reactivity and biological interactions. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amide carbonyl) in a compact framework makes it a candidate for investigation in drug discovery and as a building block in polymer chemistry. This guide aims to consolidate the known information and provide a scientifically grounded framework for future research on this compound.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of 3-Hydroxy-N,N,3-trimethylbutanamide
| Property | Value | Source |
| PubChem CID | 58878659 | |
| Molecular Formula | C7H15NO2 | |
| Molecular Weight | 145.20 g/mol | PubChem |
| IUPAC Name | 3-hydroxy-N,N,3-trimethylbutanamide | |
| SMILES | CC(C)(CC(=O)N(C)C)O | |
| InChI | InChI=1S/C7H15NO2/c1-7(2,10)5-6(9)8(3)4/h10H,5H2,1-4H3 | |
| InChIKey | LRXCEDOYEVYBQR-UHFFFAOYSA-N | |
| Predicted XLogP3 | -0.4 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Proposed Synthesis Methodologies
The most direct and logical synthetic route to 3-Hydroxy-N,N,3-trimethylbutanamide is the amidation of 3-hydroxy-3-methylbutyric acid with dimethylamine. Several well-established methods for amide bond formation can be adapted for this purpose.
Synthesis from 3-Hydroxy-3-methylbutyric Acid and Dimethylamine
The primary challenge in the direct amidation of a carboxylic acid and an amine is the competing acid-base reaction which forms a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be activated.
A classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with dimethylamine.
-
Step 1: Synthesis of 3-hydroxy-3-methylbutanoyl chloride. 3-hydroxy-3-methylbutyric acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.[2] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or in neat thionyl chloride.
-
Step 2: Reaction with Dimethylamine. The resulting acyl chloride is then reacted with an excess of dimethylamine (or dimethylamine hydrochloride in the presence of a base) to yield 3-Hydroxy-N,N,3-trimethylbutanamide.[3] This reaction is usually carried out at low temperatures to control its exothermicity.
Experimental Protocol:
-
To a solution of 3-hydroxy-3-methylbutyric acid (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.5 eq) in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Proposed Synthesis via Acyl Chloride Intermediate
Sources
Physical Properties of Small Molecule Hydroxy Amides: A Structural & Experimental Guide
Topic: Physical Properties of Small Molecule Hydroxy Amides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Small molecule hydroxy amides represent a unique chemical space in drug discovery, serving as versatile pharmacophores and critical intermediates. Their dual functionality—possessing both hydrogen bond donor/acceptor amide groups and hydroxyl moieties—creates a complex interplay of intramolecular and intermolecular forces. This guide analyzes the physical properties governing their behavior, from solid-state polymorphism to solution-phase lipophilicity, and provides validated experimental protocols for their characterization.
Molecular Architecture: The "Chameleon" Effect
The defining physical characteristic of hydroxy amides is their ability to switch between intramolecular and intermolecular hydrogen bonding networks. This "chameleon" behavior directly dictates their thermodynamic stability and bioavailability.
Intramolecular Hydrogen Bonding (IMHB)
When the hydroxyl group is positioned to form a stable ring with the amide carbonyl or nitrogen (e.g., ortho-hydroxybenzamides like Salicylamide), the molecule "folds" in on itself.
-
Effect on Lipophilicity: The IMHB "masks" the polar donor/acceptor atoms, effectively reducing the Polar Surface Area (PSA). This often results in a higher LogP and improved membrane permeability compared to isomers where IMHB is geometrically impossible.
-
Effect on Melting Point: By satisfying hydrogen bonding potential internally, the molecule has fewer sites available for intermolecular lattice interactions. Consequently, compounds with strong IMHB often exhibit lower melting points than their non-IMHB isomers.
Intermolecular Networks
In the absence of IMHB (e.g., para-hydroxybenzamides), the hydroxyl and amide groups engage in extensive intermolecular networking. This leads to the formation of robust supramolecular synthons (e.g., amide-amide dimers, hydroxyl-carbonyl chains), resulting in higher lattice energy, higher melting points, and often reduced solubility in non-polar solvents.
Solid-State Properties: Polymorphism & Crystal Engineering[1]
The solid-state behavior of hydroxy amides is dominated by the competition between these hydrogen bonding modes.
Polymorphism
Hydroxy amides are prone to polymorphism—the ability to crystallize in multiple distinct lattice structures.
-
Thermodynamic Stability: Different polymorphs exhibit different melting points and solubilities. For example, Salicylamide crystallizes primarily in a monoclinic form, but metastable forms can exist.
-
Impact on Formulation: The conversion from a metastable to a stable polymorph during storage can lead to "blooming" (crystal growth on tablet surfaces) or changes in dissolution rates.
Supramolecular Synthons
In co-crystal engineering, hydroxy amides are valuable for their predictable binding motifs (synthons).
-
Amide-Amide Homodimer: The classic
motif. -
Acid-Amide Heterosynthon: When co-crystallized with carboxylic acids, the amide creates a robust heterosynthon, often used to improve the solubility of acidic drugs.
Representative Data: Physical Properties Profile
The following table summarizes the physical properties of Salicylamide, a prototypical small molecule hydroxy amide, alongside related derivatives to illustrate structural trends.
Table 1: Physical Properties of Selected Hydroxy Amides
| Property | Salicylamide (o-Hydroxybenzamide) | N-(2-Hydroxyethyl)salicylamide | Hydroxyurea |
| MW ( g/mol ) | 137.14 | 181.19 | 76.05 |
| Melting Point (°C) | 139 - 144 (Monoclinic) | 115 - 117 | 133 - 136 (Decomposes) |
| pKa | 8.2 (Phenolic OH) | ~8.4 | 10.6 |
| LogP (Oct/Water) | ~1.15 | ~0.8 (Est.) | -1.8 |
| Water Solubility | ~1.9 mg/mL (Poor) | Moderate | Soluble |
| Key Feature | Strong IMHB (Pseudo-ring) | Flexible alkyl-OH tail | Small, high H-bond density |
Note: Data compiled from standard physicochemical databases and literature [1, 2, 3].
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method for "Gold Standard" equilibrium data, essential for late-stage lead optimization.
Materials:
-
Test Compound (Solid, >95% purity)
-
Buffer (pH 7.4 Phosphate) or Biorelevant Media (FaSSIF)
-
0.45 µm PTFE Syringe Filters
-
HPLC-UV or LC-MS system[1]
Workflow:
-
Saturation: Add excess solid compound to 2 mL of buffer in a glass vial. Ensure undissolved solid is visible.
-
Equilibration: Cap tightly and shake/stir at constant temperature (25°C or 37°C) for 24 to 72 hours .
-
Validation Step: Check pH at 24h. If pH has shifted >0.1 units, re-adjust or record as "final pH".
-
-
Separation: Filter the suspension using a pre-heated syringe filter (to prevent precipitation in the filter). Discard the first 200 µL of filtrate (saturation of filter membrane).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration against a standard curve.
-
Solid Analysis (Critical): Analyze the remaining solid residue by XRPD or DSC to confirm no polymorphic transition or solvate formation occurred during the assay.
Protocol B: High-Throughput Lipophilicity (RP-HPLC Method)
Use this method for rapid screening of lipophilic compounds (OECD Guideline 117).
Principle: Retention time on a C18 column correlates with LogP.
Workflow:
-
Calibration: Select 6-10 reference standards with known LogP values spanning the expected range of your analyte (e.g., Acetanilide, Acetophenone, Benzophenone).
-
Chromatography: Run standards using an isocratic mobile phase (e.g., MeOH:Water 75:25) on a C18 column.
-
Calculation: Calculate the capacity factor (
) for each standard: (Where is retention time and is dead time). -
Regression: Plot LogP (literature) vs. Log
. Ensure . -
Measurement: Inject the hydroxy amide test compound. Calculate its Log
and interpolate its LogP from the regression line.[2]
Visualizing the Logic & Workflow
Diagram 1: The "Chameleon" Effect (IMHB Logic)
This diagram illustrates how structural positioning of the hydroxyl group dictates physical properties.
Caption: Structural logic dictating how hydroxyl positioning influences the competition between intramolecular and intermolecular forces.
Diagram 2: Characterization Workflow
A step-by-step decision tree for characterizing new hydroxy amide derivatives.
Caption: Integrated workflow for the physical characterization of hydroxy amides from solid state to solution.
References
-
Nordström, F. L., & Rasmuson, Å. C. (2006).[3][4] Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data. Link
-
NIST Chemistry WebBook. Salicylamide Thermochemical Data. National Institute of Standards and Technology. Link
-
OECD Guidelines for the Testing of Chemicals. (2004).[2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
-
Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A. Link
Sources
Literature review of N,N-dimethyl-3-hydroxy-3-methylbutanamide synthesis
The following technical guide details the synthesis of N,N-dimethyl-3-hydroxy-3-methylbutanamide (CAS 61665-47-2), a structural derivative of the leucine metabolite
This document is structured for researchers requiring high-purity synthesis for pharmaceutical or metabolic applications.[1] It prioritizes atom-economic pathways and self-validating protocols.[1]
CAS Registry Number: 61665-47-2
Molecular Formula:
Executive Strategic Overview
The synthesis of N,N-dimethyl-3-hydroxy-3-methylbutanamide presents a classic chemoselectivity challenge: forming the amide bond without dehydrating the tertiary alcohol at the
We evaluate three synthetic methodologies based on Atom Economy , Scalability , and Reagent Accessibility :
| Methodology | Mechanism | Atom Economy | Scalability | Complexity |
| Route A: Lactone Aminolysis | Nucleophilic Ring Opening | High (100%) | High | Low (Requires specific precursor) |
| Route B: Direct Amidation | Carbodiimide Coupling | Low (Byproducts) | Low/Med | Medium (Standard Reagents) |
| Route C: Ester Aminolysis | Nucleophilic Acyl Substitution | Medium | Medium | High (Requires pressure/heat) |
Recommendation: Route A is the superior "Senior Scientist" choice.[1] It utilizes 4,4-dimethyloxetan-2-one (
Route A: Nucleophilic Ring Opening of -Isovalerolactone[1]
This protocol relies on the high reactivity of the
Retrosynthetic Logic & Mechanism
The reaction proceeds via an
Figure 1: Mechanistic pathway for the aminolysis of 4,4-dimethyloxetan-2-one.
Detailed Experimental Protocol
Reagents:
-
Precursor: 4,4-dimethyloxetan-2-one (CAS 1823-52-5).[1][3] Note: If unavailable, this can be synthesized from acetone and ketene or acetyl chloride.[1]
-
Nucleophile: Dimethylamine (2.0 M solution in THF or 40% aq. solution). Preference: THF solution for anhydrous workup ease.
-
Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
Step-by-Step Workflow:
-
System Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge Nucleophile: Add Dimethylamine (2.0 M in THF, 1.1 equiv) to the flask. Cool the solution to 0°C using an ice/water bath.
-
Controlled Addition: Dissolve 4,4-dimethyloxetan-2-one (1.0 equiv) in a minimal volume of anhydrous THF or MTBE. Add this solution dropwise to the amine over 30 minutes.[1]
-
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Self-Validation Point: Monitor by TLC (SiO2, 5% MeOH in DCM). The lactone spot (
) should disappear, and a more polar amide spot ( ) should appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess dimethylamine.[1]
-
Dissolve the residue in DCM (50 mL) and wash with 0.5 M HCl (20 mL) to remove trace amine, followed by Sat. NaHCO3 (20 mL) and Brine.
-
Critical Note: Do not use strong acid or heat during workup to prevent dehydration to the alkene.[1]
-
-
Purification: Dry organic layer over
, filter, and concentrate. The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).
Route B: Direct Amidation of HMB (Alternative)
If the lactone is unavailable, the commercially available 3-hydroxy-3-methylbutyric acid (HMB) can be coupled using standard peptide chemistry.[1]
Protocol Overview
Reagents:
-
Substrate: HMB free acid (CAS 625-08-1).[1]
-
Coupling Agent: EDC.HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Amine Source: Dimethylamine hydrochloride (1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine, 2.5 equiv).
Workflow:
-
Dissolve HMB (1.0 equiv) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 equiv) and cool to 0°C.
-
Add EDC.HCl and HOBt.[1] Stir for 15 minutes to activate the acid.
-
Add Dimethylamine hydrochloride.[1]
-
Stir at RT for 12-16 hours.
-
Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 1M HCl, and Sat. NaHCO3.
-
Drawback: Removal of urea byproducts from EDC can be tedious compared to Route A.[1]
-
Characterization & Quality Control
To ensure scientific integrity, the synthesized product must meet specific spectral criteria.
NMR Specification (Expected Data)
-
1H NMR (400 MHz, CDCl3):
-
1.28 (s, 6H,
) — Gem-dimethyl adjacent to OH. -
2.45 (s, 2H,
) — Methylene protons. -
2.98 (s, 3H,
) — Amide methyl 1. -
3.05 (s, 3H,
) — Amide methyl 2 (distinct due to restricted rotation). -
4.80 (br s, 1H,
) — Hydroxyl proton (shift varies with concentration).
-
1.28 (s, 6H,
IR Spectroscopy[1]
-
Diagnostic Signal 1: Broad stretch at 3300–3400 cm⁻¹ (O-H stretch).
-
Diagnostic Signal 2: Strong peak at 1620–1640 cm⁻¹ (Amide C=O stretch).
-
Validation: Absence of peak at ~1820 cm⁻¹ confirms consumption of the
-lactone ring (if using Route A).[1]
-
Impurity Profile
| Impurity | Origin | Detection | Removal |
| Senecioic Acid Amide | Dehydration of product | 1H NMR (Olefinic proton ~5.7 ppm) | Avoid heat/acid; Column Chrom.[1] |
| Dimethylamine | Excess reagent | Odor / pH | Acidic wash (0.5M HCl) |
| HMB Dimer | Self-esterification | LC-MS | Hydrolysis (Base wash) |
Comparative Pathway Analysis
Figure 2: Strategic comparison of synthetic routes. Route A is preferred for purity and yield.[1]
References
-
Sigma-Aldrich. "3-hydroxy-N,N,3-trimethylbutanamide Product Page (CAS 61665-47-2)."[1] Link
-
PubChem. "3-hydroxy-3-methylbutanamide Compound Summary."[1] National Library of Medicine.[1] Link
-
Gómez-Bombarelli, R., et al. "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions."[1][4][5] Journal of Organic Chemistry, 2013.[1][4][5] (Mechanistic insight on
-lactone ring opening). Link -
Google Patents. "Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts (WO2012140276A2)."[1] (Describes the precursor lactone synthesis). Link
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] (Context on dimethylamine reactivity). Link
Sources
- 1. CA2032362C - Process for the preparation of n,n-dimethylamine - Google Patents [patents.google.com]
- 2. 3-Hydroxy-N,N,3-trimethylbutanamide, CAS [[61665-47-2]] | BIOZOL [biozol.de]
- 3. Cas 503-74-2,Isovaleric acid | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide from HMB
Abstract & Introduction
3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is the
The amidation of HMB to form 3-Hydroxy-N,N,3-trimethylbutanamide enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier permeability and extending plasma half-life.
Synthetic Challenge
The primary challenge in synthesizing this molecule lies in the
-
Elimination Risk: Under acidic activation (e.g., thionyl chloride) or high thermal stress, the tertiary alcohol is prone to dehydration, yielding the
-unsaturated byproduct (3-methylcrotonamide derivative). -
Steric Hindrance: The gem-dimethyl substitution at C3 creates steric bulk that can retard nucleophilic attack at the carbonyl, necessitating a highly active coupling agent.
This guide details a robust, room-temperature HATU-mediated amidation protocol designed to suppress elimination side-reactions while ensuring high conversion rates.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a direct "One-Pot" activation and coupling strategy. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its superior kinetics with hindered carboxylic acids compared to EDC or DCC.
Reaction Scheme (Graphviz)
Caption: Figure 1. One-pot amidation pathway using HATU activation. The protocol minimizes the elimination pathway (red dotted line) by maintaining mild conditions.
Experimental Protocol
Reagents & Equipment[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| HMB (Free Acid) | 118.13 | 1.0 | Starting Material |
| Dimethylamine HCl | 81.54 | 1.2 | Amine Source |
| HATU | 380.23 | 1.1 | Coupling Agent |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base |
| DMF (Anhydrous) | - | - | Solvent |
| Dichloromethane (DCM) | - | - | Workup Solvent |
Equipment:
-
Round-bottom flask (flame-dried, N2 purged).
-
Magnetic stirrer.
-
Rotary evaporator.
-
High-vacuum pump.
Step-by-Step Methodology
Step 1: Activation of HMB [3]
-
Dissolve HMB free acid (1.0 equiv, e.g., 1.18 g, 10 mmol) in anhydrous DMF (10 mL, 1.0 M concentration).
-
Note: If starting from Ca-HMB salt, perform an acid wash (1M HCl) and extract with EtOAc to isolate the free acid first. Do not use the salt directly in this protocol to avoid calcium phosphate precipitation issues.
-
-
Add DIPEA (1.5 equiv) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.1 equiv, 4.18 g) in one portion.
-
Stir at 0°C for 15 minutes to allow formation of the activated ester.
-
Insight: Pre-activation at low temperature prevents racemization (not applicable here, but good practice) and suppresses O-acylation of the tertiary hydroxyl group.
-
Step 2: Amine Coupling
-
Add Dimethylamine Hydrochloride (1.2 equiv, 0.98 g).
-
Add the remaining DIPEA (1.5 equiv).
-
Critical: The second portion of DIPEA liberates the free amine from the HCl salt.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4–6 hours .
-
Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The spot for HMB (acidic) should disappear.
-
Step 3: Workup & Isolation
-
Dilute the reaction mixture with EtOAc (50 mL) or DCM (50 mL).
-
Note: DCM is preferred for amide solubility, but EtOAc allows for better washing separation.
-
-
Wash 1: Saturated NaHCO3 (2 x 20 mL) to remove unreacted acid and HATU byproducts.
-
Wash 2: 1M HCl or 5% Citric Acid (2 x 20 mL) to remove excess DIPEA and dimethylamine.
-
Caution: Do not use strong concentrated acid; mild acidity prevents dehydration of the tertiary alcohol.
-
-
Wash 3: Brine (saturated NaCl, 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 .
-
Filter and concentrate under reduced pressure (Rotavap) at <40°C .
Step 4: Purification
-
The crude product is typically a viscous oil.
-
If purity is <95%, purify via Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 0%
5% Methanol in DCM. -
Target Rf: ~0.3-0.4 in 5% MeOH/DCM.
-
Quality Control & Validation
To ensure the integrity of the synthesized 3-Hydroxy-N,N,3-trimethylbutanamide, the following analytical criteria must be met.
NMR Characterization (Expected Data)[1]
-
1H NMR (400 MHz, CDCl3):
- 1.28 (s, 6H, C(CH3)2 ): Characteristic gem-dimethyl singlet.
- 2.45 (s, 2H, CH2-CO ): Methylene protons alpha to carbonyl.
- 2.95 (s, 3H, N-CH3 ): Amide methyl A.
- 3.05 (s, 3H, N-CH3 ): Amide methyl B.
- 4.50 (bs, 1H, OH ): Tertiary hydroxyl (shift varies with concentration).
-
Diagnostic Check: The presence of two distinct singlets for N-CH3 (around 2.9-3.1 ppm) confirms the amide bond formation and restricted rotation. Absence of olefinic protons (5.0-7.0 ppm) confirms no elimination occurred.
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Target Mass: Calculated MW = 145.11.[4]
-
Observed:
. -
Fragment: Loss of water (
) is common in the source for tertiary alcohols.
Workflow Diagram[1][7]
Caption: Figure 2. Operational workflow for the synthesis and purification of HMB-Dimethylamide.
Troubleshooting & Safety
Common Issues
| Issue | Cause | Solution |
| Low Yield | Incomplete activation or wet solvent. | Ensure DMF is anhydrous. Increase HATU to 1.2 equiv. |
| Elimination Product | Acidic workup too strong or heating during rotary evaporation. | Use Citric Acid instead of HCl. Keep water bath <40°C. |
| O-Acylation | Reaction time too long or excess HATU. | Quench reaction immediately after starting material consumption. |
Safety Protocols
-
Dimethylamine: Even as a salt, it can release fishy, toxic gas upon basification. Work in a well-ventilated fume hood.
-
HATU: A sensitizer and irritant. Avoid inhalation of dust.
-
DIPEA: Corrosive and flammable.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. Link (Foundational review on HATU/coupling agents).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Comparison of coupling efficiencies).
-
PubChem. (n.d.). Compound Summary: 3-hydroxy-N,N,3-trimethylbutanamide (CID 58878659).[7] National Library of Medicine. Link (Verification of chemical structure and identity).
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6] Tetrahedron, 60(11), 2447-2467. Link (Mechanistic insights into suppression of racemization/elimination).
Sources
- 1. WO2022028821A1 - Method for preparing 3-hydroxy-3-methylbutyric acid (hmb) or salts thereof - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. PubChemLite - C7H15NO2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. growingscience.com [growingscience.com]
- 6. air.unimi.it [air.unimi.it]
- 7. PubChemLite - 3-hydroxy-n,n,3-trimethylbutanamide (C7H15NO2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Amidation Strategies for 3-Hydroxy-3-Methylbutyric Acid (HMB)
[1]
Abstract
This application note details the synthetic protocols for generating amide derivatives of 3-hydroxy-3-methylbutyric acid (HMB). HMB, a leucine metabolite, presents unique synthetic challenges due to its
Scientific Background & Strategic Considerations
Structural Challenges
The core challenge in amidating HMB lies in its
-
Dehydration Risk: Activation of the carboxylic acid, particularly via acid chlorides (
, ), often leads to -elimination of the tertiary hydroxyl group, yielding 3,3-dimethylacrylic acid (senecioic acid).[1] -
Chemoselectivity: The tertiary alcohol is sterically hindered and generally non-nucleophilic compared to primary/secondary amines. Therefore, hydroxyl protection is typically unnecessary if mild activation methods are used.[1]
-
Starting Material Form: Commercial HMB is predominantly available as the Calcium salt (Ca-HMB).[3] A crucial pre-activation step is required to isolate the free acid form soluble in organic reaction media.
Reaction Pathway Visualization
The following diagram illustrates the decision matrix for selecting the appropriate coupling strategy and the mechanism of potential side reactions.
Figure 1: Strategic workflow for HMB amidation, highlighting the critical conversion of Ca-HMB to free acid and the avoidance of dehydration pathways.[1]
Pre-Experimental Preparation[1]
Isolation of HMB Free Acid
Most coupling reactions require the carboxylic acid to be soluble in organic solvents (DCM, DMF). The calcium salt is insoluble in these media.
Reagents:
-
Calcium
-hydroxy- -methylbutyrate (Ca-HMB)[1] -
1N Hydrochloric Acid (HCl)[4]
-
Ethyl Acetate (EtOAc)[5]
-
Magnesium Sulfate (
)
Protocol:
-
Suspend 5.0 g of Ca-HMB in 50 mL of distilled water.
-
Slowly add 1N HCl (approx. 40-50 mL) while stirring until the solution becomes clear and pH reaches ~2.0.
-
Extract the aqueous layer with EtOAc (
mL). -
Combine organic layers and wash with brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, 35°C water bath). -
Result: HMB Free Acid is obtained as a colorless to pale yellow viscous oil. Use immediately or store at -20°C (hygroscopic).
Experimental Protocols
Method A: Carbodiimide Coupling (EDC/HOBt)
Best for: Standard primary/secondary amines, aqueous-sensitive substrates.
Mechanism: Formation of an O-acylisourea intermediate, stabilized by HOBt to prevent racemization (not applicable here as HMB is achiral at the
| Reagent | Equivalents | Role |
| HMB Free Acid | 1.0 eq | Substrate |
| Amine ( | 1.0 - 1.2 eq | Nucleophile |
| EDC | 1.2 eq | Coupling Agent |
| HOBt (anhydrous) | 1.2 eq | Additive (suppress side reactions) |
| DIPEA / TEA | 2.0 - 3.0 eq | Base |
| DCM or DMF | Solvent | (0.1 M concentration) |
Step-by-Step:
-
Dissolve HMB Free Acid (1.0 mmol) in dry DCM (10 mL) under nitrogen atmosphere.
-
Add HOBt (1.2 mmol) and EDC
HCl (1.2 mmol). Stir at for 15 minutes to activate the acid. -
Add the Amine (1.1 mmol) followed by DIPEA (2.5 mmol).
-
Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Work-up: Dilute with DCM (20 mL). Wash successively with 1N HCl (to remove unreacted amine/EDC), sat.
(to remove unreacted HMB), and brine. -
Dry (
) and concentrate. Purify via flash column chromatography.
Method B: HATU Coupling
Best for: Sterically hindered amines, anilines, or low-reactivity nucleophiles.[1] Note: HATU is more expensive but offers faster kinetics and higher yields for difficult couplings.
Step-by-Step:
-
Dissolve HMB Free Acid (1.0 mmol) in dry DMF (5 mL). Note: DMF is preferred for HATU solubility.[1]
-
Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.1 mmol). The solution typically turns yellow. Stir for 10 minutes.
-
Add the Amine (1.1 mmol).
-
Stir at RT for 2–4 hours (reaction is usually faster than EDC).
-
Work-up: Dilute with EtOAc (50 mL). Wash vigorously with water (
) and brine to remove DMF. Dry and concentrate.
Method C: Mixed Anhydride Method
Best for: Scale-up (>10g), cost-sensitive synthesis.[1] Risk: Temperature control is critical to prevent disproportionation or elimination.
Step-by-Step:
-
Dissolve HMB Free Acid (10 mmol) and N-methylmorpholine (NMM, 11 mmol) in anhydrous THF (50 mL).
-
Cool the solution to -15°C (ice/salt bath).
-
Dropwise add Isobutyl Chloroformate (IBCF, 10.5 mmol). A white precipitate (NMM
HCl) will form. Stir for 10 minutes. -
Add the Amine (10 mmol) dissolved in minimal THF dropwise, maintaining temp < -10°C.
-
Stir at -15°C for 1 hour, then allow to warm to RT over 2 hours.
-
Work-up: Filter off the precipitate. Concentrate the filtrate. Redissolve in EtOAc and wash with 1N HCl/NaHCO3/Brine.
Quality Control & Troubleshooting
Analytical Characterization
-
NMR (CDCl
):-
Diagnostic Signal: The gem-dimethyl group of HMB appears as a singlet around
1.2–1.3 ppm (6H). -
Methylene: The
-methylene protons ( ) appear as a singlet or AB quartet around 2.4–2.5 ppm. -
Amide Proton: Broad singlet/doublet at
6.0–8.0 ppm (depending on amine).
-
-
Impurity Check (Dehydration): Look for olefinic protons (
5.5–6.0 ppm) indicating the presence of 3,3-dimethylacryloyl derivatives.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / Olefin Formation | Reaction temp too high or acidic workup too harsh.[1] | Ensure coupling is done at |
| No Reaction | Amine is a salt (e.g., HCl salt). | Ensure enough base (DIPEA) is added to free the amine. |
| O-Acylation (Ester formation) | High reactivity of -OH; excess coupling reagent. | Maintain strict stoichiometry (1:1 or 1.1 eq of coupling agent). Do not use DMAP (promotes O-acylation). |
| Hygroscopic Product | HMB amides are often polar. | Lyophilize from water/acetonitrile if the oil refuses to crystallize. |
References
-
Vertex Pharmaceuticals. (2000). Composition comprising
-hydroxy- -methylbutyric acid and at least one amino acid and methods of use. US Patent 6,031,000A. Link -
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Organic Chemistry Portal. (2017). Synthesis of
-hydroxy carboxylic acids, esters and amides. Link -
National Institutes of Health (NIH). (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PMC2423336. Link
-
BenchChem. (2025).[6] Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile (Related
-hydroxy nitrile synthesis). Link
Sources
- 1. CN116018155A - Compositions containing HMB and ketone bodies and methods for increasing lean body mass to fat mass ratio - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Optimized Synthesis of N,N-dimethyl-3-hydroxy-3-methylbutanamide via Reformatsky Reaction
Strategic Overview & Rationale
The synthesis of
The Reformatsky reaction is the superior methodology for this transformation. By using an organozinc enolate formed in situ from
Key Advantages of this Protocol:
-
Chemoselectivity: Zinc enolates do not attack the amide moiety.
-
Quaternary Center Formation: Efficiently generates the sterically hindered tertiary alcohol.
-
Safety: Avoids the use of pyrophoric lithium reagents.
Mechanistic Pathway[1]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the insertion of metallic zinc into the carbon-bromine bond of the
Critical Insight: The activation of Zinc is the rate-determining step for the formation of the enolate. The passive oxide layer on commercial zinc dust must be removed to allow oxidative addition.
Figure 1: Mechanistic flow of the Reformatsky reaction for amide substrates. Note the critical oxidative addition step dependent on Zinc surface quality.
Critical Reaction Parameters
Success in this synthesis relies on three variables. Deviating from these will result in low yields or returned starting material.
| Parameter | Specification | Scientific Rationale |
| Zinc Quality | Dust (<10 µm), Activated | Commercial zinc is coated in ZnO. We use TMSCl (Trimethylsilyl chloride) for in situ chemical activation, which is superior to HCl washing for reproducibility [1]. |
| Solvent | THF (Anhydrous) | Ethers are required to coordinate the zinc species. THF is preferred over diethyl ether to support the solubility of the amide-zinc intermediate and allow higher reflux temperatures (66°C). |
| Initiation | Thermal + Chemical | Amide-derived organozincs are slower to form than ester-derived ones. The reaction requires heat to initiate and sustain the radical chain mechanism on the metal surface. |
Experimental Protocol
Materials Checklist
-
Substrate:
-Dimethyl-2-bromoacetamide (1.0 equiv) -
Electrophile: Acetone (1.2 equiv, dried over molecular sieves)
-
Metal: Zinc dust (1.5 equiv)
-
Activator: Chlorotrimethylsilane (TMSCl) (0.05 equiv)
-
Solvent: Tetrahydrofuran (THF), anhydrous (0.5 M concentration relative to bromide)
Step-by-Step Procedure
Phase 1: Zinc Activation (The "Picotin" Method)
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Charging: Add Zinc dust (1.5 equiv) to the flask. Flush with nitrogen.[1]
-
Solvent: Add half of the required anhydrous THF to cover the zinc.
-
Activation: Add TMSCl (0.05 equiv) via syringe. Stir gently at room temperature for 15 minutes.
-
Observation: The grey zinc suspension may slightly brighten or change texture as the oxide layer is stripped.
-
Phase 2: Reaction Initiation
-
Preparation: In a separate dry flask, mix
-dimethyl-2-bromoacetamide (1.0 equiv) and Acetone (1.2 equiv) in the remaining THF. -
Addition: Add approximately 10% of this solution to the zinc suspension.
-
Heating: Warm the flask to near reflux (approx. 60°C) with a heat gun or oil bath.
-
Self-Validation Check: Look for a sudden exotherm (solvent boiling without external heat) or a turbidity change (formation of the zinc complex). If no initiation occurs after 10 mins, add a single crystal of Iodine.
-
Phase 3: Propagation
-
Controlled Addition: Once initiated, add the remaining solution dropwise over 30-45 minutes while maintaining a gentle reflux.
-
Note: The reaction is exothermic. Adjust addition rate to maintain reflux; external heating can be reduced.
-
-
Completion: After addition, reflux for an additional 2-3 hours.
-
Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). Stain with KMnO4 (amide/alcohol won't be UV active enough). Look for disappearance of the bromoacetamide.
-
Phase 4: Workup & Isolation[1]
-
Quench: Cool to 0°C. Hydrolyze the zinc alkoxide by slowly adding cold 10% HCl or saturated
.-
Caution: Vigorous gas evolution (hydrogen) if unreacted zinc is present.
-
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate or DCM.
-
Note: The product is water-soluble due to the hydroxy and amide groups. Salting out the aqueous layer with NaCl is recommended to improve yield.
-
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 100% DCM 5% MeOH/DCM).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis. The decision diamond represents the critical initiation checkpoint.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Exotherm at Start | Zinc oxide layer intact or wet solvent. | Add a crystal of |
| Gummy precipitate | Zinc alkoxide polymerizing. | Increase agitation speed. Ensure THF volume is sufficient (dilution helps). |
| Low Yield | Product lost in aqueous phase. | The product is polar. Saturate the aqueous layer with NaCl before extraction. Perform 4-5 extractions. |
| Product is Liquid/Oil | Normal for this compound. | High vacuum drying is essential to remove trace solvent. Verify purity via NMR ( |
References
-
Picotin, G., & Miginiac, P. (1987).
-Hydroxy Esters from Ethyl Bromoacetate and Aldehydes or Ketones (Reformatsky Reaction). The Journal of Organic Chemistry, 52(21), 4796-4798. -
Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.
-
Shriner, R. L. (1942). The Reformatsky Reaction.[2][3][4][5][6][7][8] Organic Reactions, 1, 1-37.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. vaia.com [vaia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of lithium N,N-dimethylacetamide enolate with acetone
Application Note: Kinetic Control in the Aldol Addition of Lithium -Dimethylacetamide Enolate to Acetone
Executive Summary
The reaction between
This protocol utilizes Kinetic Control at -78°C to suppress enolate equilibration, ensuring the nucleophilic attack of the amide enolate occurs faster than the acid-base proton transfer with acetone.
Target Reaction
Scientific Foundation & Mechanistic Logic
The pKa Paradox (The "Danger Zone")
Success in this reaction depends on understanding the acidity hierarchy in DMSO/THF:
-
-Dimethylacetamide (DMAc):
-
Acetone:
(DMSO scale) / (Water scale) -
Diisopropylamine (
):
The Challenge: The lithium enolate of DMAc is a stronger base than the enolate of acetone. Upon addition of acetone, the DMAc enolate "wants" to deprotonate the acetone (Proton Transfer) rather than attack the carbonyl (Aldol Addition).
-
Path A (Desired): Nucleophilic attack
C-C bond formation. -
Path B (Undesired): Proton transfer
Acetone enolate Self-condensation (Mesityl oxide).
The Solution: Kinetic Control
To favor Path A, the reaction must be conducted under conditions where the activation energy for nucleophilic addition is accessible, but the equilibrium toward the thermodynamic products (proton transfer) is arrested.
-
Temperature: -78°C is mandatory. At higher temperatures (
C), proton transfer rates increase significantly. -
Base Selection: Lithium Diisopropylamide (LDA) is used because it is bulky and non-nucleophilic, ensuring clean generation of the kinetic amide enolate without attacking the amide carbonyl.
Visualization of Pathways
Diagram 1: Reaction Mechanism & Competing Pathways
This diagram illustrates the critical bifurcation between the desired aldol addition and the parasitic proton transfer.
Caption: Kinetic bifurcation point. Low temperature (-78°C) favors the nucleophilic attack (green path) over the thermodynamically favored proton transfer (red path).
Experimental Protocol
Reagents & Preparation
| Reagent | Equiv. | Role | Notes |
| 1.0 | Substrate | Distill from | |
| Acetone | 1.1 | Electrophile | Critical: Must be anhydrous (dry over |
| LDA | 1.1 | Base | Prepare fresh or use titrated commercial solution. |
| THF | Solvent | Medium | Anhydrous, inhibitor-free. |
| Excess | Quench | Buffers pH to prevent retro-aldol during workup. |
Step-by-Step Methodology
Step 1: Generation of LDA (or preparation of commercial stock)
-
Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen/Argon.
-
Charge with anhydrous THF (approx. 10 mL per mmol of substrate).
-
Add Diisopropylamine (1.2 equiv) and cool to -78°C (Dry ice/Acetone bath).
-
Add
-Butyllithium (1.1 equiv) dropwise. Stir for 15 minutes at -78°C, then warm to 0°C for 10 minutes to ensure complete formation. -
Cool back to -78°C.
Step 2: Enolization of DMAc
-
Add
-dimethylacetamide (1.0 equiv) dropwise to the LDA solution at -78°C.-
Note: Addition should be slow enough to prevent exotherms.
-
-
Stir at -78°C for 30–45 minutes .
-
Why: This ensures complete conversion to the enolate. Incomplete enolization leaves free amine/base that complicates the next step.
-
Step 3: Aldol Addition
-
Add neat Acetone (1.1 equiv) dropwise via syringe pump or addition funnel over 10 minutes.
-
Critical: Monitor internal temperature. Do not allow T > -70°C.
-
-
Stir at -78°C for 1 hour .
-
Caution: Do not warm the reaction yet. If you warm to 0°C now, the equilibrium will shift to proton transfer (retro-aldol followed by acetone deprotonation).
-
Step 4: Quenching & Isolation
-
Quench Cold: While still at -78°C, add saturated aqueous
(5 mL). -
Allow the mixture to warm to room temperature.
-
Extraction: Dilute with
or EtOAc. Wash organic layer with water (to remove DMAc/salts) and brine. -
Drying: Dry over
, filter, and concentrate. -
Purification: The product is often a viscous oil. Purify via vacuum distillation or flash chromatography (EtOAc/Hexanes).
Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the "Quench Cold" requirement to prevent equilibration.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield + Mesityl Oxide smell | Proton Transfer occurred. | Ensure T stays at -78°C during acetone addition. Quench before warming up. |
| Recovered Starting Material | Wet reagents or insufficient LDA. | Titrate n-BuLi. Dry Acetone over molecular sieves (3Å). |
| Thick emulsion during workup | Lithium salts precipitating. | Use Rochelle's salt (Na-K Tartrate) solution instead of NH4Cl if emulsion persists, or add a small amount of methanol during quench. |
References
-
Woodbury, R. P., & Rathke, M. W. (1977). Reaction of lithium N,N-dialkylamide enolates with trialkylchlorosilanes. The Journal of Organic Chemistry, 43(9), 1947–1949. Link
- Foundational text on the generation and stability of lithium amide enol
-
Evans, D. A. (1982).[6] Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23. Link
- Establishes the pKa hierarchy and kinetic control principles for amide enol
- Heathcock, C. H. (1981). The Aldol Reaction: Acid and General Base Catalysis. Comprehensive Organic Synthesis, Vol 2, Pergamon Press. Authoritative review on aldol mechanism, specifically addressing the competition between addition and proton transfer in ketone-amide systems.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
- Source for pKa values (DMAc vs Acetone) justifying the need for kinetic control.
HPLC separation methods for HMB and its amide derivatives
Abstract
This application note provides a comprehensive technical guide for the chromatographic separation of
Introduction & Analytical Challenges
1.1 The Analytes
-
HMB (Free Acid): A short-chain hydroxy-fatty acid. It is highly polar, ionizable (
), and lacks a conjugated -system, resulting in poor UV absorbance (detectable only at <210 nm). -
HMB-Amides: Derivatization of the carboxylic acid moiety to an amide (e.g., HMB-NH-R) neutralizes the acidic functionality. Depending on the "R" group, these derivatives are generally less polar and may possess enhanced UV activity if aromatic groups are incorporated.
1.2 The Separation Challenge
The primary difficulty lies in retaining the polar HMB while simultaneously eluting the potentially hydrophobic amide derivative within a reasonable timeframe. Standard C18 methods often fail to retain HMB without specific mobile phase modification, leading to elution in the void volume (
Method Development Strategy
The choice of method depends on the sample matrix and the specific amide derivative properties.
Decision Matrix: Method Selection
Caption: Decision matrix for selecting the optimal chromatographic mode based on detection capabilities and analyte chemistry.
Protocol A: Ion-Suppression Reversed-Phase Chromatography (IS-RPC)
Mechanism:
By lowering the mobile phase pH below the
Applicability: Routine Quality Control (QC), Purity Analysis.
Experimental Conditions
| Parameter | Specification |
| Column | High-density C18 (e.g., Agilent ZORBAX SB-C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV-Vis / DAD @ 210 nm (Reference: 360 nm) |
| Injection Vol. | 10 - 20 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Isocratic Hold (Retain HMB) |
| 5.0 | 5% | Elution of HMB |
| 5.1 | 5% | Linear Ramp (Elute Amides) |
| 12.0 | 60% | Hold (Wash) |
| 12.1 | 5% | Re-equilibration |
| 18.0 | 5% | End |
Step-by-Step Procedure:
-
Buffer Prep: Dissolve
in 950 mL water. Adjust pH to 2.5 using 85% Phosphoric Acid. Dilute to 1 L. Filter through 0.22 µm membrane. -
Sample Prep: Dissolve samples in Mobile Phase A. If the amide is insoluble in buffer, dissolve in 50:50 ACN:Water.
-
System Suitability: Inject a standard mix. HMB should elute between 3.5 – 4.5 min. Resolution (
) between HMB and nearest impurity must be > 2.0.
Protocol B: Mixed-Mode Chromatography (Anion Exchange/RP)
Mechanism: Mixed-mode columns (e.g., SIELC Primesep) possess both hydrophobic chains and ion-exchange groups.
-
HMB: Retains via Anion Exchange (interaction between carboxylate and positively charged ligand) AND hydrophobic interaction.
-
Amide: Retains primarily via Reverse Phase (hydrophobic interaction). This "orthogonal" separation allows for tunable selectivity by adjusting buffer strength (ionic strength) and organic modifier simultaneously.
Applicability: Complex formulations, separation of HMB from very polar impurities.
Experimental Conditions
| Parameter | Specification |
| Column | Mixed-Mode Anion-Exchange/C18 (e.g., Primesep B2), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 40% ACN / 60% Water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm or ELSD (Evaporative Light Scattering) |
Why this works: TFA acts as a mobile phase modifier. It suppresses the ionization of silanols and competes for ion-exchange sites, sharpening the HMB peak. The high organic content (40%) ensures the hydrophobic amide elutes quickly, preventing broad peaks.
Visualization of Separation Logic
The following diagram illustrates the mechanistic difference between the two protocols.
Caption: Comparison of retention mechanisms. Mixed-mode offers superior control over HMB retention independent of the amide.
Validation & Troubleshooting
Linearity & Range
-
HMB: Linear range is typically 0.05 mg/mL to 1.0 mg/mL.
-
Amide: Dependent on chromophore. If using UV 210 nm, ensure the amide solvent does not absorb (avoid acetone/ethyl acetate).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| HMB Peak Tailing | Secondary silanol interactions or metal contamination. | Use a "base-deactivated" column. Add 20mM phosphate. Ensure pH < 3.0. |
| HMB Elutes in Void ( | pH is too high; HMB is ionized ( | Lower pH to 2.5 using Phosphoric Acid. |
| Amide Peak Broadening | Low solubility in mobile phase. | Increase % ACN in gradient. Switch to Methanol if selectivity changes are needed. |
| Baseline Drift @ 210 nm | Phosphate buffer absorption or TFA degradation. | Use high-purity HPLC grade buffer salts. Ensure reference wavelength is off. |
References
-
Baxter, J. H., et al. (2011).[1] "Direct determination of
-hydroxy- -methylbutyrate (HMB) in liquid nutritional products." Food Chemistry. Link -
Wilson, G. J., et al. (2013).
-hydroxybutyrate and -hydroxy- -methylbutyrate in human whole blood using HILIC-MS/MS." Journal of Chromatography B. Link -
SIELC Technologies. (2019). "HPLC Method for
-Hydroxy- -methylbutyric Acid (HMB) on Primesep B." Application Note. Link -
Nissen, S., et al. (1996). "Effect of leucine metabolite
-hydroxy- -methylbutyrate on muscle metabolism during resistance-exercise training." Journal of Applied Physiology. Link -
Zhang, J., et al. (2014).[2][3] "Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of β‐Hydroxy‐β‐Methylbutyrate Content in Food Raw Materials by High‐Performance Liquid Chromatography | Scilit [scilit.com]
Solvent selection for dissolving 3-Hydroxy-N,N,3-trimethylbutanamide
Application Note: Solvent Selection and Dissolution Protocol for 3-Hydroxy-N,N,3-trimethylbutanamide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide
Chemical Profiling and Solvation Mechanics
3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is a highly functionalized aliphatic building block [1]. Structurally, it features a branched aliphatic backbone, a tertiary hydroxyl group (-OH), and an N,N-dimethylamide moiety. Understanding the interplay of these functional groups is critical for selecting the appropriate solvent for downstream applications, whether for in vitro biological assays, analytical quantification, or use as a synthetic intermediate.
The Causality of Solvation:
According to the principles of Hansen Solubility Parameters (HSP) [2], successful dissolution occurs when the dispersive (
-
Hydrogen Bonding (
): The tertiary alcohol acts as both a strong hydrogen bond donor and acceptor, while the carbonyl oxygen of the amide is a potent hydrogen bond acceptor. This necessitates a solvent capable of participating in extensive hydrogen bonding networks to overcome the compound's intermolecular forces. -
Polarity (
): The N,N-dimethylamide group imparts significant dipole moments to the molecule, requiring solvents with moderate to high dielectric constants ( ). -
Dispersive Forces (
): While the 3-methylbutane skeleton provides some lipophilicity, it is overpowered by the polar functional groups, rendering purely non-polar solvents ineffective.
Solvent Selection Matrix
When selecting a solvent, researchers must balance solvation capacity against the solvent's safety profile and volatility. The International Council for Harmonisation (ICH) Q3C guidelines [3] provide an authoritative framework for evaluating solvent toxicity, which is especially critical if the compound is being developed for pharmaceutical applications.
Table 1: Quantitative Solvent Selection Matrix for 3-Hydroxy-N,N,3-trimethylbutanamide
| Solvent | Dielectric Constant ( | Boiling Point (°C) | ICH Q3C Class | Predicted Solubility | Application Suitability |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189.0 | Class 3 (Low Toxicity) | High (>100 mg/mL) | In vitro screening, long-term stock solutions. |
| Methanol (MeOH) | 32.7 | 64.7 | Class 2 (Limited) | High (>100 mg/mL) | HPLC mobile phase preparation, extraction. |
| Water (H | 80.1 | 100.0 | N/A | High | Biological buffers, final formulation. |
| Ethyl Acetate (EtOAc) | 6.0 | 77.1 | Class 3 (Low Toxicity) | Moderate | Liquid-liquid extraction, chromatography. |
| Hexane | 1.9 | 68.0 | Class 2 (Limited) | Very Low | Anti-solvent precipitation, washing. |
Causality Insight: DMSO is often the optimal choice for stock solutions. Its sulfoxide group acts as a powerful hydrogen bond acceptor, perfectly solvating the hydroxyl proton of the target compound without donating protons that might interfere with moisture-sensitive downstream assays.
Experimental Protocol: Tiered Solvation and Validation
To ensure scientific integrity, the dissolution process must be a self-validating system. The following protocol not only achieves dissolution but actively verifies the chemical stability of the compound in the chosen solvent.
Phase 1: Visual Solubility Screening (The Shake-Flask Method)
This step empirically determines the maximum thermodynamic solubility before analytical quantification.
-
Preparation: Accurately weigh 10.0 mg of 3-Hydroxy-N,N,3-trimethylbutanamide into a clear, borosilicate 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the selected solvent (e.g., DMSO or LC-MS grade Water) to target a concentration of 100 mg/mL.
-
Agitation: Vortex the vial for 60 seconds at room temperature (20–25°C).
-
Self-Validation (Visual Inspection): Hold the vial against both a dark and a light background.
-
Pass Criteria: A completely transparent solution with no Tyndall scattering (cloudiness) indicates complete solvation.
-
Fail Criteria: If particulate matter or phase separation is observed, the solvent's interaction energy is insufficient. Proceed to sonicate for 5 minutes; if it remains cloudy, reject the solvent.
-
Phase 2: Analytical Quantification and Stability Verification
Tertiary alcohols are highly susceptible to E1 elimination (dehydration) to form
-
Dilution: Dilute the visually clear stock solution 1:1000 in a neutral mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Baseline Analysis: Inject the sample onto an LC-MS or HPLC equipped with a Charged Aerosol Detector (CAD) (due to the lack of a strong UV chromophore on the aliphatic amide). Record the baseline purity and exact concentration against a calibration standard.
-
Stress Testing: Store the remaining stock solution at room temperature for 7 days.
-
Self-Validation (Stability): Re-analyze the sample on Day 7.
-
Causality: Compare the Day 7 chromatogram to the baseline. A peak area recovery of >99% with no new peaks (specifically checking for the dehydrated mass minus 18 Da via MS) validates that the solvent system is both thermodynamically effective and chemically inert toward the target molecule.
-
Workflow Visualization
The following decision tree maps the logical progression from structural analysis to validated dissolution.
Decision tree for solvent selection and stability validation of the target compound.
References
-
PubChem. "3-hydroxy-n,n,3-trimethylbutanamide (CID 58878659)." National Center for Biotechnology Information. Available at:[Link]
-
Hansen Solubility Parameters (HSP). "HSP Basics - The Measure of 'Like'." Hansen Solubility. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents." ICH Guidelines. Available at:[Link]
Crystallization techniques for N,N-dimethyl-3-hydroxy-3-methylbutyramide
Application Note: Crystallization & Isolation Protocols for N,N-Dimethyl-3-hydroxy-3-methylbutyramide
Abstract
This guide details the isolation and crystallization strategies for N,N-dimethyl-3-hydroxy-3-methylbutyramide (DM-HMB), a structural derivative of the metabolite
Physicochemical Profile & Challenges
Before attempting crystallization, the researcher must understand the thermodynamic landscape of the molecule.[3]
| Property | Characteristic | Implication for Crystallization |
| Molecular Structure | Amphiphilic; surfactant-like properties.[1][2] | |
| Physical State | Low-melting solid or Viscous Oil | High tendency to supercool; difficult nucleation.[1][2][3] |
| H-Bonding | Donor: 1 (-OH), Acceptors: 2 (C=O, -OH) | Strong intermolecular networks; high viscosity in solution.[1][2] |
| Solubility | High: Water, MeOH, DCM, EtOAcLow: Heptane, Hexane, Toluene | Requires distinct anti-solvent systems.[3] |
| Key Challenge | Oiling Out (Liquid-Liquid Phase Separation) | Occurs when the metastable limit is crossed before nucleation.[1][2][3] |
Strategic Solvent Selection
For amphiphilic amides like DM-HMB, single-solvent crystallization often fails because the temperature coefficient of solubility is too shallow (too soluble at low temps) or too steep (oils out at high temps).[2] We utilize a Binary Solvent System .[3]
Recommended Solvent Systems
-
Primary System (High Yield): Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1][3]
-
Secondary System (High Purity): Methyl tert-butyl ether (MTBE) / Hexane.[3]
-
Alternative (Polymorph Screening): Isopropyl Acetate (IPAc) / Cyclohexane.[1][3]
Expert Insight: Avoid alcohols (MeOH, EtOH) as solvents.[3] The hydrogen bonding between the alcohol solvent and the DM-HMB hydroxyl group is too strong, preventing crystal lattice formation and leading to solvated oils.[2]
Detailed Experimental Protocols
Protocol A: Anti-Solvent Cooling Crystallization (Standard)
Objective: Isolate DM-HMB from a crude reaction mixture or oil.[1][2][3]
Materials:
-
Crude DM-HMB (approx. 10 g)[2]
-
n-Heptane[2]
-
Jacketed Crystallizer or RB Flask with overhead stirring[3]
Step-by-Step Procedure:
-
Dissolution:
-
Charge 10 g of crude DM-HMB into the vessel.
-
Add Ethyl Acetate (2.0 vol, 20 mL) .
-
Heat to 45°C with stirring (200 RPM) until fully dissolved. Note: If hazy, filter hot through a 0.45 µm PTFE membrane.
-
-
Anti-Solvent Addition (Cloud Point):
-
Nucleation (Seeding):
-
Cooling Ramp:
-
Initiate a linear cooling ramp: -10°C/hour down to 0°C .
-
At 20°C, add a second portion of n-Heptane (2.0 vol, 20 mL) over 30 minutes to desaturate the mother liquor.
-
-
Isolation:
Protocol B: "Crash" Crystallization for Oily Crudes
Objective: Recover solid material from a stubborn oil that refuses to crystallize.
-
Dissolve the oil in MTBE (3 vol) at room temperature.
-
Cool the solution to -20°C (freezer or cryostat).
-
Vigorously stir/agitate.[1][3] If no solids form, add Hexane (3 vol) slowly while maintaining -20°C.[3]
-
If a biphasic oil forms, stop stirring and let the oil settle.[3] Scratch the interface between the oil and solvent with a spatula.[3]
-
Once solidification starts, warm to 0°C to ripen the crystals (Ostwald Ripening), then cool back to -20°C before filtration.
Process Logic & Pathway Visualization
The following diagram illustrates the decision matrix for crystallizing amphiphilic amides like DM-HMB.
Caption: Decision tree for managing phase separation during DM-HMB crystallization.
Analytical Validation
To ensure the isolated solid is the correct entity and not a solvate or impurity:
-
HPLC Purity:
-
1H-NMR (CDCl3):
-
Verify the gem-dimethyl singlet (~1.3 ppm) and the N,N-dimethyl singlets (two distinct peaks due to restricted rotation around the amide bond, typically ~2.9 and 3.0 ppm).
-
-
X-Ray Powder Diffraction (XRPD):
References
-
Wilson, K., et al. (2013).[3] Effects of beta-hydroxy-beta-methylbutyrate (HMB) on metabolism.[2] Nutrition & Metabolism.[3] Link
-
NIST Chemistry WebBook. (2024).[3] N,N-Dimethylbutyramide Properties.[1][2][4] National Institute of Standards and Technology.[3] Link
-
PubChem. (2024).[1][3] Compound Summary: N,N-Diethyl-3-methylbutanamide (Analogous Amide).[1][2] National Library of Medicine.[3] Link[3]
-
Tung, H.H., et al. (2009).[3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[2][3] (General reference for anti-solvent protocols).
-
ChemSynthesis. (2024).[1][3] Synthesis and properties of hydroxy-amides.[2][3]Link[3]
(Note: While specific literature on the crystallization of the exact N,N-dimethyl derivative is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous hydroxy-amides and HMB derivatives.)
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide
Executive Summary
Target Molecule: 3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2)
Structure:
-
Elimination (Dehydration): Rapid conversion to the
-unsaturated amide (3-methyl-2-butenamide) under acidic or thermal stress. -
Retro-Aldol Reversion: Under thermodynamic control (basic conditions/high temp), the molecule reverts to acetone and
-dimethylacetamide. -
Aqueous Solubility: The product is highly polar and amphiphilic, leading to massive mass loss during standard aqueous workups.
This guide replaces "textbook" protocols with field-optimized workflows designed to protect the tertiary alcohol and maximize recovery.
Module 1: The Synthesis Protocols
We recommend Method A for small-scale research (high control) and Method B for scale-up (atom economy).
Method A: The Kinetic Enolate Addition (Recommended)
Best for: High purity requirements, avoiding dehydration.
The Logic: We use Lithium Diisopropylamide (LDA) to generate the kinetic enolate of
Protocol:
-
Enolization: Charge a flame-dried flask with THF (anhydrous) and diisopropylamine (1.1 equiv). Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir 30 min. -
Substrate Addition: Add
-dimethylacetamide (1.0 equiv) dropwise over 20 min. Stir 1 hr at -78°C.-
Why? This forms the lithio-enolate.
-
-
Electrophile Trapping: Add Acetone (anhydrous, 1.2 equiv) dropwise.
-
Critical Control Point: Do NOT let the temperature rise above -70°C during addition. Exotherms trigger retro-aldol.
-
-
Quench: Quench at -78°C with saturated aqueous
. Do not warm up before quenching.
Method B: The Lactone Ring Opening (Scale-Up)
Best for: Multi-gram synthesis, avoiding strong bases.
The Logic: Reacting 4,4-dimethyloxetan-2-one (
Protocol:
-
Dissolve dimethylamine (2.0 equiv, 40% aq or THF solution) in DCM.
-
Cool to 0°C.
-
Add 4,4-dimethyloxetan-2-one (1.0 equiv) slowly.
-
Stir at 0°C -> RT for 4 hours.
-
Concentrate directly.
Module 2: Troubleshooting & Optimization
Issue 1: "My yield is <30% and I see starting material."
Diagnosis: Retro-aldol reversion or wet reagents.
| Variable | Specification | The "Why" (Causality) |
| Temperature | Strict -78°C | Above -60°C, the alkoxide intermediate is unstable and ejects acetone, reverting to starting material. |
| Reagent Quality | Anhydrous Acetone | Wet acetone kills the LDA enolate immediately (protonation), regenerating DMAc. |
| Quench Timing | Cold Quench | Warming the reaction mixture before protonating the alkoxide allows the thermodynamic equilibrium (reversion) to take over. |
Issue 2: "I see a new spot/peak (Alkene)."
Diagnosis: Acid-catalyzed dehydration. Mechanism: The tertiary -OH group is labile. Even mild acid (or heat during distillation) eliminates water to form the conjugated alkene.
-
Solution:
-
Avoid Acidic Workup: Never wash with HCl. Use neutral buffers (
) or mild base ( ). -
Distillation Hazard: Do not distill the product at atmospheric pressure. Use high vacuum (<1 mmHg) and keep pot temp <80°C.
-
Issue 3: "The product disappeared during extraction."
Diagnosis: Water solubility. Physics: The molecule has a polar amide and a hydrogen-bonding hydroxyl group. It prefers water over ether/hexane.
-
Solution: The "Salting Out" Protocol.
-
Saturate the aqueous quench layer with solid NaCl until no more dissolves.
-
Extract with DCM (Dichloromethane) or CHCl3 (3x). Do not use Ether/EtOAc; they are too non-polar.
-
Back-extract: Wash the combined organic layers with minimal brine (10% of volume).
-
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic control required to avoid the two main pitfalls: Reversion (Retro-Aldol) and Elimination.
Caption: Critical Control Points in the Aldol Addition. Green paths indicate success; red dotted paths indicate failure modes driven by temperature or pH.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Grignard reagents (MeMgBr) on N,N-dimethyl-3-oxobutanamide instead? A: You can, but it is riskier. Grignards are extremely basic and can cause enolization of the starting keto-amide rather than addition. If you choose this route, use CeCl3 (Cerium chloride) to suppress enolization (Luche-type conditions). However, the LDA route (Method A) is generally cleaner for this specific substrate.
Q2: How do I dry the product if I can't distill it easily? A: Since the product is viscous and high-boiling, solvent removal often leaves solvent residues.
-
Protocol: Dry the organic layer thoroughly with
(not , which is slightly acidic). Filter and rotovap.[2] Then, place on a high-vacuum manifold (0.1 mmHg) at 40°C for 12 hours with stirring. This usually yields analytically pure oil without distillation.
Q3: The NMR shows a split in the methyl peaks. Is it impure?
A: Not necessarily. Amides exhibit restricted rotation around the C-N bond. You will likely see two distinct singlets for the
References
-
Synthesis of Beta-Hydroxy Amides via Aldol Reaction . Organic Chemistry Portal. (General mechanism for LDA-mediated aldol addition). Available at: [Link]
- Process for the preparation of 3-hydroxy-3-methylbutyric acid derivatives. Google Patents (WO2012140276A2). (Describes the lactone ring-opening and hydrolysis chemistry relevant to the scaffold).
-
pKa Data for Carbonyl Compounds . Evans Group, Harvard University. (Critical for understanding enolate stability). Available at: [Link]
-
Dehydration of Tertiary Alcohols . LibreTexts Chemistry. (Mechanistic background on the elimination failure mode). Available at: [Link]
Sources
Technical Support Center: Dimethylamine (DMA) Removal in HMB Amide Synthesis
Topic: Removing unreacted dimethylamine (DMA) from 2-hydroxy-4-(methylthio)butanamide (HMB amide) synthesis. Audience: Senior Chemists, Process Engineers, and Drug Development Scientists.
Core Directive & Executive Summary
The Challenge: In the synthesis of HMB amides (typically via the reaction of HMB esters or acid chlorides with dimethylamine), the removal of excess DMA is complicated by two opposing factors:
-
Volatility: Free base DMA is a gas (
7°C), suggesting easy removal by evaporation. -
Salt Solubility: The hydrochloride salt (DMA·HCl) is highly soluble in water but also surprisingly soluble in chlorinated organic solvents (e.g., Chloroform, DCM), leading to persistent contamination during standard workups.
The Solution: Effective removal requires a pH-controlled phase partition strategy or chemoselective scavenging . Relying solely on rotary evaporation is insufficient due to the formation of non-volatile salts or strong hydrogen bonding with the hydroxy-amide product.
Diagnostic Workflow
Before selecting a protocol, determine the solubility profile of your specific HMB amide derivative using the decision tree below.
Figure 1: Decision tree for selecting the appropriate DMA removal strategy based on product solubility and solvent choice.
Technical Data: Solubility & pKa Profile
Understanding the behavior of the impurity is critical for designing the separation.
| Parameter | Dimethylamine (Free Base) | Dimethylamine HCl (Salt) | Impact on Protocol |
| Boiling Point / MP | 7°C (Gas) | 171°C (Solid) | Free base evaporates; Salt must be washed out. |
| pKa (Conjugate Acid) | 10.73 [1] | N/A | Wash solution must be pH < 8 (ideally < 3) to fully protonate. |
| Water Solubility | Miscible | Very High (>160g/100g) | Easily removed by water if product is organic. |
| Chloroform Solubility | Soluble | 16.9g / 100g [2] | High Risk: DCM/CHCl3 extractions often retain DMA salts. |
| Ether Solubility | Soluble | Insoluble | Best Choice: Use Ether/MTBE to force salt precipitation/partition. |
Troubleshooting Protocols
Protocol A: The "Standard" Acidic Workup (For Organic-Soluble Products)
Use this when your HMB amide is soluble in EtOAc, Ether, or DCM.
The Mechanism:
You must convert the volatile, organic-soluble amine (
Step-by-Step:
-
Evaporation (Pre-treatment): If the reaction solvent was THF or DMF, concentrate the mixture to remove the bulk of the solvent and free DMA.
-
Note: Do not acidify yet. Acidifying now traps DMA as the non-volatile salt.
-
-
Dissolution: Redissolve the residue in Ethyl Acetate (EtOAc) or MTBE .
-
Avoid DCM if possible.[1] If you must use DCM, see the "Critical Note" below.
-
-
Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .
-
Target pH: The aqueous layer must be acidic (pH < 3).
-
Volume: Use a 1:1 volume ratio of aqueous acid to organic phase.
-
-
Brine Wash: Wash 1x with saturated brine to remove residual water/acid.
-
Drying: Dry over
, filter, and concentrate.
Critical Note on Chlorinated Solvents:
If you use DCM or Chloroform, DMA·HCl will partition into the organic layer (approx. 17% solubility) [2]. You will detect it in NMR (triplet at
-
Fix: If using DCM, wash with saturated
instead of dilute HCl, as the sulfate salt of DMA is less soluble in DCM than the chloride salt.
Protocol B: Resin Scavenging (For Acid-Sensitive or Water-Soluble Products)
Use this when acid washes cause hydrolysis of the HMB amide or if the product is too polar to extract.
The Mechanism: Polymer-supported electrophiles (e.g., isocyanates) react covalently with unreacted secondary amines to form insoluble ureas, which are removed by filtration.
Step-by-Step:
-
Calculate Loading: Determine the excess DMA (in mmol). Use 2-3 equivalents of scavenger resin relative to the excess amine.
-
Add Resin: Add Polystyrene-Isocyanate or Polystyrene-Benzaldehyde resin to the reaction mixture.
-
Incubate: Stir gently at room temperature for 2-4 hours (or overnight).
-
Reaction:
(Solid Urea).
-
-
Filter: Filter the mixture through a fritted funnel or Celite pad. The DMA is now bound to the solid plastic beads.
-
Concentrate: Evaporate the filtrate to obtain the pure HMB amide.
Frequently Asked Questions (FAQs)
Q1: I rotovapped my reaction for 2 hours, but the "fishy" smell persists. Why?
A: While DMA is a gas (
Q2: My HMB amide is water-soluble. How do I remove the DMA salt without losing my product? A: Do not use Protocol A (extraction). Instead, use Protocol B (Scavenging) . Alternatively, pass the crude aqueous mixture through a Strong Cation Exchange (SCX) cartridge. The basic DMA will bind to the sulfonic acid residues on the cartridge, while the neutral HMB amide will elute through.
Q3: I see a peak at 2.7 ppm in my NMR. Is this DMA? A: Yes.
-
Free Base DMA: Singlet (or broad signal) around 2.3 - 2.5 ppm.
-
DMA·HCl Salt: Triplet (due to coupling with NH protons) or broad singlet around 2.6 - 2.8 ppm.
-
Verification: Add a drop of
to the NMR tube. If the peak shifts significantly or the coupling disappears (proton exchange), it is likely the amine salt.
Q4: Can I use copper salts to complex the amine?
A: Yes, washing the organic layer with aqueous
References
-
PubChem. (n.d.). Dimethylamine (Compound).[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
Chemister.ru. (n.d.). Dimethylamine hydrochloride Properties and Solubility. Database of physical properties. Retrieved from [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. dimethylamine hydrochloride [chemister.ru]
- 3. Dimethylamine - Wikipedia [en.wikipedia.org]
- 4. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chinaamines.com [chinaamines.com]
- 6. pKa of Dimethylamine [vcalc.com]
- 7. Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications [elchemy.com]
Troubleshooting broad NMR peaks in 3-Hydroxy-N,N,3-trimethylbutanamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to broad Nuclear Magnetic Resonance (NMR) peaks when analyzing 3-Hydroxy-N,N,3-trimethylbutanamide. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My entire ¹H NMR spectrum for 3-Hydroxy-N,N,3-trimethylbutanamide is broad, including the residual solvent peak. What is the most likely cause?
This is a classic symptom of poor magnetic field homogeneity across the sample, an issue related to instrument calibration or sample quality, rather than the specific chemistry of your molecule.
Core Explanation: An NMR spectrometer's magnet must provide a perfectly uniform (homogeneous) magnetic field (B₀) across the entire volume of the sample. The process of "shimming" uses a series of small electromagnetic coils to counteract minor field variations. If the field is not homogeneous, different parts of the sample experience slightly different magnetic fields, causing a range of resonance frequencies for the same type of proton, which results in broad, often asymmetric peaks.[1][2]
Troubleshooting Steps:
-
Examine the Solvent Peak: The residual solvent peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm or DMSO-d₅ in DMSO-d₆ at ~2.50 ppm) is your best internal indicator. If it is broad and lacks its characteristic shape (e.g., a sharp singlet for CHCl₃ or a sharp quintet for DMSO-d₅), poor shimming is the primary suspect.[1]
-
Re-shim the Spectrometer: Perform a manual or automated shimming routine. Modern spectrometers have highly effective automated procedures that can quickly resolve this issue.[3]
-
Check Sample and Tube Quality:
-
Particulates: Ensure your sample is fully dissolved and free of any solid particles. Suspended solids disrupt magnetic susceptibility, leading to poor field homogeneity that cannot be corrected by shimming.[4] Filter the sample into the NMR tube through a pipette with a small, tight plug of glass wool.
-
NMR Tube Quality: Use high-quality, clean NMR tubes rated for your spectrometer's field strength. Scratched or chipped tubes, or those with imperfections in glass thickness, can interfere with shimming.[5][6]
-
Q2: The majority of my peaks are sharp, but I see a single, broad resonance. I suspect it's the hydroxyl (-OH) proton. Why is it broad and how can I confirm this?
This is a very common observation for molecules containing hydroxyl (-OH) or amine (-NH) groups, like your 3-Hydroxy-N,N,3-trimethylbutanamide. The broadening is typically caused by chemical exchange.[7][8]
Core Explanation: The hydroxyl proton is "labile," meaning it can rapidly exchange with other labile protons in the solution, such as those from trace amounts of water in the deuterated solvent or other molecules of your compound via hydrogen bonding.[1][9] If the rate of this exchange is on the same timescale as the NMR experiment (milliseconds), the signal for the hydroxyl proton is broadened.[10] The spectrometer effectively sees an average of the proton in multiple chemical environments, leading to a smeared, broad peak.
Confirmation Protocol: D₂O Exchange This is the definitive test for an exchangeable proton. Deuterium (²H or D) is not observed in a standard ¹H NMR experiment. By adding deuterium oxide (D₂O), you can replace the labile -OH proton with a deuterium atom, causing its signal to disappear from the spectrum.[11][12]
Step-by-Step Methodology:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your 3-Hydroxy-N,N,3-trimethylbutanamide sample.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of D₂O to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure complete mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (re-locking and re-shimming may be necessary) and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. If the broad peak has significantly diminished or disappeared entirely, you have confirmed it was the hydroxyl proton.[12]
Q3: I've noticed my peak widths, especially for the -OH and the protons on the carbon adjacent to the carbonyl, change with sample concentration. What is happening?
This phenomenon points towards intermolecular interactions that are more prevalent at higher concentrations. For 3-Hydroxy-N,N,3-trimethylbutanamide, this is likely due to hydrogen bonding and changes in solution viscosity.
Core Explanation:
-
Hydrogen Bonding & Aggregation: At higher concentrations, molecules of your compound are closer together, increasing the probability of forming intermolecular hydrogen bonds (e.g., the -OH of one molecule interacting with the carbonyl oxygen or hydroxyl oxygen of another). This can lead to the formation of transient dimers or larger aggregates. These aggregated species tumble more slowly in solution, leading to shorter T₂ relaxation times and, consequently, broader NMR peaks.[13] This process is a form of chemical exchange between the monomeric and aggregated states.
-
Increased Viscosity: Highly concentrated samples are more viscous. Increased viscosity slows down molecular tumbling (rotational correlation time increases). Slower tumbling is a less efficient T₂ relaxation mechanism, which again results in broader lines.[1]
Troubleshooting Protocol: Concentration Dependence Study
Step-by-Step Methodology:
-
Prepare a Stock Solution: Create a concentrated stock solution of your compound in the desired deuterated solvent (e.g., 50-100 mg in 0.6 mL).[3][5]
-
Acquire Initial Spectrum: Run an NMR spectrum on this concentrated sample.
-
Dilute Serially: Prepare a series of dilutions from the stock solution (e.g., 2x, 5x, 10x, 50x dilutions).
-
Acquire Spectra: Run an NMR spectrum for each dilution under identical experimental parameters (temperature, number of scans).
-
Analyze: Compare the peak widths (full width at half maximum, FWHM) across the concentration range. If the peaks become significantly sharper upon dilution, concentration-dependent effects are the cause of the broadening.
| Concentration | Observation | Probable Cause |
| High | Broad Peaks | Increased viscosity, intermolecular H-bonding, aggregation. |
| Low | Sharp Peaks | Molecules are tumbling freely and independently. |
Q4: The two N-methyl groups appear as one broad singlet, not the sharp singlet I expected. Could this be related to the amide bond?
Yes, this is a strong possibility. The C-N bond of an amide has significant double-bond character due to resonance, which restricts its rotation. This can lead to a dynamic process called conformational exchange, which can cause peak broadening.[14]
Core Explanation: Because rotation around the C-N amide bond is slow on the NMR timescale at room temperature, the two N-methyl groups can be chemically non-equivalent. One methyl group is cis to the carbonyl oxygen, and the other is trans. If the rotation were completely frozen, you would see two sharp singlets. If the rotation were very fast, you would see one sharp singlet at the average chemical shift.
When the rate of rotation is intermediate—comparable to the NMR timescale—the spectrometer detects the methyl groups in the process of exchanging between the two distinct environments. This exchange leads to significant broadening of the signal.[10] You may observe a single broad peak at the coalescence temperature, where the two individual signals merge.[14]
Troubleshooting Workflow: Variable Temperature (VT) NMR To investigate this, you need to change the rate of rotation, which is best achieved by changing the temperature.
-
Heating: Increasing the temperature provides more thermal energy, accelerating the C-N bond rotation. If you are near the coalescence temperature, heating should cause the broad peak to sharpen into a single singlet as the exchange becomes fast on the NMR timescale.[11][15]
-
Cooling: Decreasing the temperature slows the rotation. This should cause the broad peak to decoalesce and resolve into two distinct, sharper signals corresponding to the cis and trans N-methyl groups.[1][10]
(See Q5 for a detailed VT-NMR protocol).
Diagnostic Workflows and Diagrams
Troubleshooting Broad NMR Peaks: A Logical Workflow
Caption: A step-by-step diagnostic workflow for troubleshooting broad NMR peaks.
Mechanism: Amide Bond Rotational Isomers (Rotamers)
Caption: Restricted rotation about the C-N amide bond leads to distinct rotamers.
Q5: How can I use temperature to sharpen my peaks or understand the dynamic process causing the broadening?
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes like chemical exchange and conformational changes.[16][17] By altering the temperature, you change the rate of the dynamic process, which directly impacts the appearance of the NMR spectrum.
Core Principles:
-
Fast Exchange (High Temp): At high temperatures, the dynamic process (e.g., bond rotation, intermolecular exchange) becomes very fast relative to the NMR timescale. The spectrometer observes a time-averaged signal, resulting in a single, sharp peak.[10]
-
Slow Exchange (Low Temp): At low temperatures, the process slows down significantly. If the exchange is slow enough, the spectrometer can resolve the individual species involved in the exchange (e.g., two distinct rotamers, or a monomer and an aggregate), resulting in multiple, sharp peaks.[10]
-
Intermediate Exchange (Coalescence): In the temperature range where the exchange rate is similar to the NMR timescale, maximum peak broadening occurs. The temperature at which two distinct peaks merge into one broad peak is called the coalescence temperature.[14]
Experimental Protocol: Variable Temperature (VT) NMR
Step-by-Step Methodology:
-
Select a Starting Point: Begin by acquiring a spectrum at room temperature (e.g., 298 K).
-
Increase Temperature: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum. Continue until you observe significant sharpening of the broad peaks or reach the solvent's boiling point.
-
Decrease Temperature: Return to room temperature and then decrease the temperature in similar increments. Allow for equilibration at each step. Continue until you see the broad peak resolve into multiple signals or the solvent begins to freeze.
-
Data Analysis: Plot the chemical shifts and peak widths (FWHM) as a function of temperature. This can help identify the coalescence point and understand the thermodynamics of the process.
| Temperature Change | Effect on Exchange Rate | Expected Spectral Change | Interpretation |
| Increase | Increases | Broad peaks sharpen to a single peak. | Moving into the fast exchange regime. |
| Decrease | Decreases | A broad peak resolves into multiple peaks. | Moving into the slow exchange regime. |
References
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
NMR Core Staff. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Shukla, H. D., et al. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Recent. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Bain, A. (2003). Chemical Exchange in NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, September 4). Solid-state NMR in the Study of Intermolecular Interactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]
-
Rittner, R. (2016, April 22). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]
-
UMass NMR Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad?. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 11B Spectrum Processing. NMR Facility. Retrieved from [Link]
-
Tarasov, V. P., et al. (2009). Temperature dependence of line width and shift of NMR. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]
-
Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Retrieved from [Link]
-
Sarotti, A. M., et al. (2024, June 18). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, ACS Publications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]
-
Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Rimal, V., et al. (2011). Analysis of NMR Spectra in Case of Temperature-Dependent Chemical Exchange Between Two Unequally Populated Sites. Concepts in Magnetic Resonance Part A, 38A(3), 117–127. Retrieved from [Link]
-
Wishart, D. S., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(1), 133–144. Retrieved from [Link]
-
NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX). Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 13. Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 14. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 17. ovid.com [ovid.com]
Optimizing extraction of polar amides from aqueous reaction mixtures
Topic: Extraction of Polar Amides from Aqueous Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The Thermodynamics of the "Impossible" Extraction
Extracting polar amides (e.g., primary amides, nicotinamide derivatives, or small peptides) from aqueous reaction mixtures is a frequent bottleneck in organic synthesis. Unlike lipophilic esters or ethers, polar amides possess strong hydrogen bond donor (N-H) and acceptor (C=O) sites, creating a hydration shell that energetically favors the aqueous phase.
Standard extraction protocols (e.g., Ethyl Acetate/Brine) often fail because the partition coefficient (
This guide provides a self-validating troubleshooting framework to maximize recovery.
Part 1: Diagnostic & Strategy Selection
Before attempting an extraction, diagnose your system. The "Standard Workup" is often the enemy of yield for polar amides.
Q1: My amide product is not extracting into Ethyl Acetate (EtOAc) or Dichloromethane (DCM). What is the first step?
Diagnosis: The hydration energy of your amide exceeds the solvation energy provided by pure EtOAc or DCM. Solution: Switch to a High-Polarity Solvent Cocktail .
Pure solvents often lack the dual H-bonding capability required to desolvate a polar amide. We recommend the "3:1 Rule."
| Solvent System | Composition (v/v) | Mechanism of Action | Recommended For |
| The "Magic" Mix | CHCl₃ : Isopropanol (3:1) | CHCl₃ provides density/immiscibility; IPA acts as a phase transfer catalyst and H-bond donor. | Highly polar, non-ionizable amides. |
| The "Salting" Mix | THF : EtOAc (1:1) | THF is water-miscible but can be forced out with saturation levels of salt (NaCl/Ammonium Sulfate). | Large, complex amides. |
| The "Stripper" | n-Butanol | High boiling point alcohol that solubilizes almost anything organic. | Last resort (requires high vac evaporation). |
Protocol 1: The 3:1 CHCl₃/IPA Extraction
-
Adjust aqueous layer pH to neutral (unless the amide has ionizable side chains).
-
Add 3:1 CHCl₃:IPA (volume equal to aqueous phase).
-
Shake vigorously. Note: This mixture has a lower interfacial tension; separation may take longer.
-
Critical Step: If the layers do not separate, add solid NaCl until the aqueous layer is saturated. This forces the IPA into the organic layer, carrying the amide with it.
Part 2: The Art of Salting Out (Hofmeister Effects)
Q2: I am using brine (NaCl), but recovery is still <50%. Why?
Analysis: NaCl is a mid-range salt on the Hofmeister series. It increases ionic strength but may not possess high enough charge density to "dehydrate" very polar amides effectively.
Solution: Utilize High-Charge Density Salts . According to the Hofmeister series, ions with higher charge density compete more strongly for water molecules, effectively "squeezing" the organic amide out of the aqueous lattice.
Recommended Salts:
-
Ammonium Sulfate
: The gold standard. The sulfate ion ( ) is strongly kosmotropic (water-structuring). -
Potassium Carbonate
: Excellent for amides stable to basic conditions. The high solubility allows for extreme ionic strengths.
Protocol 2: Saturation Extraction
-
Solid
is added to the aqueous phase portion-wise with stirring. -
Continue until a small amount of solid remains undissolved (Saturation point).
-
Perform extraction with EtOAc or THF.
-
Note: Saturated ammonium sulfate can force even water-miscible solvents (like acetonitrile or THF) to phase separate, creating a "Salting-Out Extraction" (SOE) system.
-
Part 3: Process Intensification (Continuous Extraction)
Q3: My partition coefficient ( ) is < 1.0 even with optimized solvents. Do I have to run 20 manual extractions?
Answer: No. Manual extraction is mathematically futile when
The Logic:
In a batch extraction, equilibrium limits recovery.
Protocol 3: Setting up a CLLE
-
Select Apparatus: Use a heavier-than-water extractor (if using DCM/CHCl₃) or lighter-than-water (if using EtOAc).
-
Solvent Choice: DCM is preferred for heavier-than-water due to its non-flammability and low boiling point.
-
Duration: Run for 12–18 hours.
-
Validation: Check the aqueous layer by TLC or LC-MS after 12 hours. If product remains, refresh the solvent flask and continue.
Part 4: Visualizing the Workflow
The following decision tree helps you select the correct extraction strategy based on your compound's properties.
Figure 1: Decision matrix for optimizing polar amide extraction based on physicochemical properties and recovery metrics.
Part 5: Troubleshooting & FAQs
Q4: The layers formed a stable emulsion (Rag Layer). How do I break it?
Cause: Polar amides often act as surfactants, stabilizing the interface between water and organic solvents. Fixes:
-
Filtration: Pass the entire emulsion through a pad of Celite. The solid diatomaceous earth physically ruptures the emulsion droplets.
-
Time & Gravity: Allow to sit for >1 hour.
-
Centrifugation: If scale permits, centrifuge at 3000 rpm for 5 minutes.
Q5: I extracted with n-Butanol, but now I can't remove the solvent.
Issue: n-Butanol boils at 117°C and forms an azeotrope with water. Solution:
-
Add water to the n-Butanol extract (if not already wet).
-
Evaporate on a rotary evaporator using an azeotropic distillation method. n-Butanol/Water azeotrope boils at ~92°C, which is lower than pure BuOH.
-
Alternatively, use a high-vacuum pump with a cold trap.
Q6: Can I use Solid Phase Extraction (SPE) instead?
Answer: Yes, for small scales (<1g). Use a Reverse Phase C18 cartridge.
-
Load aqueous solution (pH adjusted).
-
Wash with 100% Water (removes salts).
-
Elute with 5% MeOH in Water
100% MeOH gradient. The polar amide will typically elute early in the organic gradient.
References
-
University of Rochester. (n.d.).[2] Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]
-
Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370. American Chemical Society. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3520C: Continuous Liquid-Liquid Extraction. SW-846 Test Methods for Evaluating Solid Waste. Retrieved from [Link]
Sources
Technical Support Center: Resolving Impurities in 3-Hydroxy-N,N,3-trimethylbutanamide
Introduction & Compound Baseline
Compound: 3-Hydroxy-N,N,3-trimethylbutanamide Synonyms: N,N-Dimethyl-3-hydroxy-3-methylbutanamide; N,N-Dimethyl-β-hydroxy-isovaleramide. Chemical Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol
This guide addresses the specific technical challenges associated with the purity of 3-Hydroxy-N,N,3-trimethylbutanamide . As a tertiary alcohol functionalized with a dimethylamide, this molecule presents a unique "dual-threat" in analysis: restricted rotation (creating false impurity signals) and facile dehydration (creating real impurities).
Use the following modules to diagnose and resolve your specific issue.
Module 1: The "Ghost" Impurity (NMR/HPLC Artifacts)
User Question: "My HPLC and H-NMR show split peaks for the N-methyl groups, suggesting a ~20% impurity. Is my batch contaminated?"
Technical Diagnosis: Likely No . You are observing rotamers , not chemical impurities. N,N-dimethyl amides exhibit restricted rotation around the C–N bond due to the partial double-bond character (resonance).[1][2] At room temperature, the two N-methyl groups are in magnetically distinct environments (cis and trans to the carbonyl oxygen).
Validation Experiment (The "Coalescence" Test): To confirm this is a physical phenomenon rather than a chemical impurity, perform a Variable Temperature (VT) NMR experiment.
-
Standard Run: Acquire ¹H-NMR at 25°C (expect two N-Me singlets).
-
Heated Run: Warm the probe to 60°C or 80°C.
-
Result: If the peaks broaden and merge (coalesce) into a single singlet, the sample is pure. If the extra peaks remain sharp, you have a chemical contaminant.
Reference Data:
| Parameter | Observation at 25°C | Observation at >60°C |
|---|---|---|
| ¹H-NMR (N-Me) | Two singlets (approx. 2.9 & 3.0 ppm) | Single broad peak or sharp singlet |
| ¹³C-NMR (N-Me) | Two distinct signals | Single signal |
| HPLC Peak Shape | Split or shouldered peak | Sharpens (if column heater is active) |
Module 2: Chemical Impurities (Dehydration & Synthesis Byproducts)
User Question: "I see a new set of peaks in the alkene region (5.0–6.5 ppm) and the product has turned yellow. What happened?"
Technical Diagnosis: You are dealing with Dehydration .[2][3] The tertiary alcohol at the β-position is highly sensitive to acid-catalyzed elimination. This generates the thermodynamic impurity: N,N,3-trimethylbut-2-enamide (the conjugated alkene).
Root Causes:
-
Acidic Workup: Using strong acids (HCl) to remove unreacted amines.
-
Thermal Stress: Distillation at atmospheric pressure or insufficient vacuum.
-
Desiccants: Using acidic drying agents (e.g., unneutralized Silica or MgSO₄ which can be slightly Lewis acidic).
Pathway Visualization
The following diagram illustrates the genesis of common impurities during synthesis and storage.
Caption: Genesis of critical impurities. Note the reversible dehydration pathway triggered by thermal or acidic stress.
Module 3: Purification Protocols
User Question: "The compound is water-soluble. How do I remove the impurities without losing my product in the aqueous phase?"
Technical Diagnosis: Standard aqueous washes often fail because the hydroxy-amide is amphiphilic. You must use Salting Out or Reverse Phase Chromatography .
Protocol A: Salting-Out Extraction (For Bulk Purification)
Best for removing inorganic salts and unreacted amine.
-
Dissolution: Dissolve the crude oil in a minimum amount of water.
-
Saturation: Add solid NaCl (Sodium Chloride) until the solution is saturated (excess salt remains undissolved). This increases the ionic strength, forcing the organic amide out of the aqueous phase.
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Avoid Diethyl Ether if possible, as it is less efficient for polar amides.
-
-
Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate).
-
Warning: Do NOT use acidic drying agents.
-
-
Concentration: Rotary evaporate at <40°C.
Protocol B: Flash Chromatography (For High Purity >98%)
Best for separating the dehydration impurity (Alkene).
-
Stationary Phase: Silica Gel (neutralized).
-
Tip: Pre-wash silica with 1% Triethylamine in eluent to neutralize acidic sites that cause on-column dehydration.
-
-
Mobile Phase: Gradient of DCM : Methanol (98:2 to 90:10).
-
Detection: KMnO₄ stain (stains the alkene impurity brown/yellow instantly; the product stains slowly).
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine the next step for your specific batch.
Caption: Decision matrix for distinguishing physical artifacts (rotamers) from chemical degradation (alkenes).
Storage & Stability Guidelines
To maintain purity >98% over time:
-
Hygroscopy: The hydroxyl and amide groups make this compound hygroscopic. Store under Argon or Nitrogen atmosphere. Moisture absorption makes the oil viscous and difficult to handle.
-
Temperature: Store at 4°C or -20°C . Room temperature storage is acceptable for short periods, but long-term exposure can promote slow dehydration.
-
Re-Analysis: If the compound turns from colorless/pale yellow to dark yellow/brown, it indicates amine oxidation. Re-run Protocol A (Salting Out) to remove oxidized amine residues.
References
-
Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Context: Foundational text explaining the split peaks (rotamers) observed in N,N-dimethyl amides.
-
Dehydration of β-Hydroxy Amides: Volkov, A., Tinnis, F., & Adolfsson, H. (2014). Catalytic Reductive Dehydration of Tertiary Amides. Organic Letters, 16(2), 680–683.[3] Context: Discusses the stability and dehydration pathways of tertiary amides, relevant to the alkene impurity formation.
- Purification of Water-Soluble Amides: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. Context: Standard reference for "salting out" techniques and solvent selection for amphiphilic compounds.
-
Compound Data & Identifiers: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13649635, 3-Hydroxy-N,N,3-trimethylbutanamide. Context: Verification of chemical structure, formula, and synonyms.
Sources
- 1. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. Catalytic Reductive Dehydration of Tertiary Amides to Enamines under Hydrosilylation Conditions [organic-chemistry.org]
Storage conditions to prevent degradation of hydroxy amides
Introduction: The Stability Paradox
Hydroxy amides—ranging from simple ethanolamides to complex sphingolipids (ceramides) and synthetic drug intermediates—present a unique stability paradox. While the amide bond is generally robust against hydrolysis compared to esters, the presence of a neighboring hydroxyl group (specifically at the
This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanisms of failure—specifically
Module 1: The Degradation Landscape (Mechanistic Troubleshooting)
Before fixing a storage issue, you must identify the chemical pathway responsible for the degradation. The two primary enemies of hydroxy amides are Acyl Migration and Hydrolysis .
The Silent Killer: Acyl Migration
This is the most common issue for
-
The Symptom: Your HPLC shows a split peak or a new peak with the exact same mass as your target (isobaric impurity).
-
The Mechanism: The hydroxy group attacks the amide carbonyl, forming a 5-membered oxazolidine intermediate. The bond rearranges, moving the acyl chain from Nitrogen to Oxygen.
-
Reversibility: Unlike hydrolysis, this is often reversible.[1] Raising the pH to neutral (7.0–7.5) can sometimes drive the ester back to the amide form.
Hydroxyl-Assisted Hydrolysis
While standard amides require harsh conditions to hydrolyze, hydroxy amides can hydrolyze under mild conditions because the -OH group acts as an internal catalyst, stabilizing the transition state.
-
The Symptom: Loss of mass; appearance of free fatty acids and amines.
-
The Mechanism: Irreversible cleavage of the C-N bond.
Visualization: Degradation Pathways
The following diagram illustrates the decision logic between migration and hydrolysis based on environmental conditions.
Module 2: Storage Protocols & Best Practices
The following protocols are designed to minimize NGP and oxidative stress.
Table 1: Storage Matrix by Physical State
| State | Recommended Temp | Container Type | Shelf Life (Est.) | Critical Notes |
| Dry Powder | -20°C | Amber Glass (Teflon-lined cap) | 1–2 Years | Hygroscopic. Do not open until reaching room temp to prevent condensation. |
| Organic Solution | -80°C | Amber Glass Vials | 6–12 Months | Preferred solvents: Methanol/Chloroform (see below). Avoid protic acids. |
| Aqueous Buffer | N/A | N/A | < 24 Hours | High Risk. Hydroxy amides are unstable in water. Prepare fresh. |
Protocol A: Handling Hygroscopic Solids
Many hydroxy amides (especially ethanolamides) are hygroscopic. Absorbed water creates a localized aqueous environment, promoting hydrolysis even in a "solid" state.
-
Desiccation: Store vials inside a secondary jar containing active desiccant (silica gel or molecular sieves).
-
Thermal Equilibration: When removing from the freezer (-20°C), allow the vial to stand at room temperature for 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating degradation.
-
-
Argon Purge: After use, flush the headspace with Argon or Nitrogen before resealing.
Protocol B: Solution Storage (The "Golden Rule")
If you must store hydroxy amides in solution, avoid acidic protic solvents .
-
Recommended: Chloroform:Methanol (2:1 v/v). The chloroform solubilizes lipophilic chains (ceramides), while methanol prevents aggregation.
-
Forbidden: Acidified alcohols (e.g., 0.1% Formic Acid in Methanol) for long-term storage. This catalyzes the
migration described in Module 1.
Module 3: Diagnostic Workflow (Troubleshooting)
Use this workflow to diagnose stability issues in your experimental data.
Frequently Asked Questions (FAQ)
Q1: I dissolved my ceramide standard in methanol with 0.1% formic acid for LC-MS. Can I store this solution?
A: No. Acidic conditions promote the
Q2: My sample turned from a white powder to a sticky gum. Is it still good? A: Likely not. This indicates significant moisture absorption (hygroscopicity). The absorbed water has likely facilitated partial hydrolysis. Run a quick NMR or LC-MS to check purity. If hydrolysis > 5%, discard.
Q3: Can I reverse the degradation if I see a split peak?
A: If the degradation is
Q4: Why do you recommend Chloroform for ceramides? A: Ceramides are highly lipophilic and prone to "stacking" or crystallizing out of pure methanol or acetonitrile. Chloroform disrupts these intermolecular hydrogen bonds, ensuring the analyte remains in solution during freezing at -80°C.
References
-
Mechanism of N→O Acyl Migration
-
Hydrolysis Kinetics
-
Title: Neighboring Group Participation in Amide Hydrolysis.[1]
- Significance: Details how hydroxyl groups accelerate amide bond cleavage compared to standard amides.
- Source:Journal of Organic Chemistry / ACS.
-
-
Ceramide Storage & Stability
-
General Amide Stability
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uregina.ca [uregina.ca]
- 8. researchgate.net [researchgate.net]
Overcoming steric hindrance in 3-hydroxy-3-methyl amide synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals facing challenges in synthesizing sterically hindered amides containing the 3-hydroxy-3-methyl moiety (e.g., derivatives of 3-hydroxyisovaleric acid).
The combination of a bulky gem-dimethyl group and a tertiary alcohol creates a highly congested steric environment. Furthermore, the
Diagnostic FAQs & Troubleshooting
Q1: My coupling reaction with 3-hydroxy-3-methylbutyric acid yields mostly the dehydrated alkene byproduct instead of the amide. How do I prevent this?
A: The tertiary hydroxyl group on the
-
Causality: Standard coupling reagents (like DCC or EDC) often require prolonged reaction times or the addition of strong bases (like TEA or DBU). The extended exposure to base promotes the abstraction of the acidic
-protons, driving an E1cB-type elimination of the hydroxyl group to form a thermodynamically stable -unsaturated amide. -
Solution: Switch to a milder coupling reagent such as T3P (Propylphosphonic anhydride)[1]. T3P operates under exceptionally mild conditions and generates water-soluble byproducts, significantly reducing the risk of epimerization and
-elimination[1]. Pair it with a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize unwanted deprotonation.
Q2: I am coupling a 3-hydroxy-3-methyl substrate with a sterically hindered, electron-deficient amine. EDC/HOBt shows no conversion. What is the best alternative? A: EDC/HOBt is insufficient for highly congested, electron-poor amines because the resulting OBt active ester lacks the electrophilicity required to overcome the dual kinetic barrier of steric bulk and low amine nucleophilicity.
-
Causality: The steric clash between the gem-dimethyl groups of the acid and the bulky amine prevents the required transition state geometry for nucleophilic attack.
-
Solution: You must minimize the steric profile of the activated intermediate. Use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate an acid chloride in situ under neutral conditions. For extreme cases, convert this intermediate into an acyl fluoride. Acyl fluorides are highly reactive toward hindered amines yet stable enough to resist rapid hydrolysis[2]. Alternatively, use HATU or COMU , which form highly reactive OAt or Oxyma esters that benefit from neighboring group participation to accelerate the coupling[3][4].
Q3: Should I protect the tertiary hydroxyl group before amidation? A: It is generally not strictly necessary if you utilize highly specific, rapid coupling agents.
-
Causality: Protecting a tertiary alcohol is notoriously difficult due to the very same steric hindrance you are trying to overcome during amidation. Standard silyl ethers (like TBS or TIPS) often fail to attach.
-
Solution: If protection is absolutely required for downstream steps, consider forming a benzyl ether or utilizing an acetonide if a 1,3-diol system is present in your specific substrate[5]. However, direct coupling using T3P or HATU usually bypasses the need for protection, saving valuable synthetic steps and improving overall yield.
Strategy Selection Workflow
Workflow for selecting amide coupling strategies based on steric hindrance and dehydration risk.
Quantitative Comparison of Coupling Reagents
To select the optimal reagent for your specific 3-hydroxy-3-methyl substrate, compare their mechanistic profiles below:
| Coupling Reagent | Active Intermediate | Steric Tolerance | Elimination Risk | Byproduct Removal Strategy |
| EDC/HOBt | OBt Ester | Low | Moderate | Simple aqueous wash |
| HATU | OAt Ester | High | Moderate-High | Aqueous wash / Chromatography[4] |
| COMU | Oxyma Ester | High | Moderate | Aqueous wash (Non-explosive alternative)[3] |
| T3P | Phosphonic Anhydride | Moderate-High | Very Low | Highly water-soluble; simple extraction[1] |
| Ghosez's Reagent | Acyl Chloride/Fluoride | Very High | Moderate | Evaporation / Chromatography[2] |
Validated Experimental Protocols
Protocol A: Mild Amidation using T3P (Minimizing Dehydration)
This protocol is a self-validating system: the absence of the alkene byproduct on TLC/LCMS confirms the successful suppression of elimination.
-
Preparation: In an oven-dried flask under inert atmosphere (N
or Ar), dissolve the 3-hydroxy-3-methylcarboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or DMF (0.1 M concentration). -
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Causality: Cooling prevents localized exothermic spikes that drive elimination.
-
Activation: Add a 50% wt solution of T3P in EtOAc (1.5 eq) dropwise over 10 minutes[1].
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LCMS or TLC (typically complete within 2–12 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, water, and brine. -
Validation: The T3P byproducts are entirely water-soluble and will be removed in the aqueous washes[1]. Dry over Na
SO , filter, and concentrate to yield the crude amide.
Protocol B: In situ Acyl Fluoride Generation (For Extreme Hindrance)
Use this when coupling highly electron-deficient or exceptionally bulky amines where HATU fails.
-
Acid Chloride Formation: Dissolve the 3-hydroxy-3-methylcarboxylic acid (1.0 eq) in anhydrous CH
Cl (0.2 M) under Ar. Add Ghosez's reagent (1.2 eq) dropwise at 0 °C[2]. Stir for 1 hour at room temperature. -
Fluorination (Optional but Recommended): To minimize steric bulk of the leaving group, add cyanuric fluoride or DAST (1.1 eq) to convert the acid chloride to an acyl fluoride. Stir for 30 minutes[2].
-
Amine Coupling: In a separate flask, dissolve the hindered amine (1.2 eq) and DIPEA (3.0 eq) in anhydrous CH
Cl . Transfer the acyl fluoride solution dropwise to the amine solution at 0 °C. -
Heating (If necessary): If the amine is exceptionally unreactive, swap the solvent to DCE and heat to 60 °C for 12 hours.
-
Workup: Dilute with CH
Cl , wash with saturated aqueous NaHCO and brine. Purify via flash column chromatography.
References
1.1 - ribbitt.com 2. 5 - researchgate.net 3. 2 - rsc.org 4.3 - bachem.com 5. 4 - sigmaaldrich.com
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Minimizing side reactions in Reformatsky synthesis of beta-hydroxy amides
Technical Support Center: Reformatsky Synthesis of
Executive Summary: The Amide Challenge
You are likely accessing this guide because your Reformatsky reaction—reliable with esters—is failing or stalling with amides.
The Core Problem:
This guide provides a self-validating protocol to navigate these competing pathways.
Core Directive: The "Ignition" Protocol (Zinc Activation)
The majority of Reformatsky failures are due to "dead" Zinc surfaces. Do not proceed until you have verified activation.
Standard Operating Procedure (SOP-RF-01): Chemical Activation Goal: Remove the ZnO passivation layer to expose reactive Zn(0).
Reagents:
-
Zinc dust (<10 microns, high surface area)
-
TMSCl (Trimethylsilyl chloride) - The Oxide Scavenger
-
1,2-Dibromoethane - The Entrainer
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Activation:
-
Dehydration: Flame-dry the reaction flask under Argon flow.
-
Loading: Add Zn dust (1.5 - 2.0 equiv relative to halide).
-
The Strip: Suspend Zn in minimal THF. Add TMSCl (0.05 equiv). Stir at RT for 15 mins. Why? TMSCl chemically etches the oxide layer, forming soluble TMS-ethers.
-
The Spark: Add 1,2-Dibromoethane (0.05 equiv). Reflux briefly or heat with a heat gun until ethylene gas bubbles are visible. Why? This exposes fresh Zn lattice defects.
-
The Feed: Once the solvent refluxes gently without external heat (exotherm check), begin dropwise addition of your
-halo amide.
Troubleshooting & Diagnostics (Q&A)
Module A: Reaction Initiation & Stalling
Q: The reaction never started. I recovered 90% starting material.
-
Root Cause: Zinc passivation. The oxide layer prevented insertion.
-
Diagnostic: Did you see a mild exotherm or color change (grey to slightly green/yellow) upon adding the first portion of halide?
-
Fix: Use the TMSCl activation method described above. If using older Zinc, wash with 1M HCl, water, ethanol, and ether, then dry under high vacuum before use.
Q: The reaction started but stalled at 50% conversion.
-
Root Cause: Surface coating. The organozinc product has precipitated onto the remaining Zinc metal, blocking further reaction (common in ether/benzene).
-
Fix: Switch to THF or a THF/Toluene mixture. THF coordinates to the Zinc species, keeping it soluble and the metal surface clean.
Module B: Side Reaction Management
Q: I am seeing significant homocoupling (dimerization of the halide).
-
Root Cause: Wurtz-type coupling.[1] This occurs when the local concentration of the organic halide is too high near the Zinc surface.
-
Fix: High Dilution & Slow Addition. Do not dump the halide. Add it as a dilute solution over 1-2 hours via syringe pump. Lower the temperature to 0°C after initiation.
Q: My product is the
-
Root Cause: Acid-catalyzed dehydration during workup or thermal elimination.
-hydroxy amides are sensitive. -
Fix:
-
Quench: Use saturated NH₄Cl (mildly acidic, pH ~5-6) instead of HCl.
-
Temperature: Keep the workup and concentration steps cold (<30°C).
-
Avoid: Do not use sulfuric acid or strong mineral acids for the quench.
-
Q: I am using a secondary amide (R-NH-CO-CH2Br) and yields are low.
-
Root Cause: Proton Interference. The N-H proton is acidic enough to quench the organozinc intermediate or consume the reagent.
-
Fix:
-
Option A: Use 3.0+ equivalents of Zinc and Reagent (sacrificial deprotonation).
-
Option B (Recommended): Protect the nitrogen (e.g., Benzyl, PMB) or use a tertiary amide.
-
Data Summary: Solvent & Reagent Effects
| Variable | Recommendation | Mechanism / Rationale |
| Zinc Form | Dust (<10 | Maximizes surface area for insertion kinetics. |
| Activator | TMSCl (5 mol%) | Chemically removes ZnO; silyl esters are soluble. |
| Solvent | THF | Solubilizes the Reformatsky reagent (breaking aggregates). |
| Temperature | Reflux (Init) | Heat to start; cool to prevent Wurtz coupling. |
| Stoichiometry | 1.5 - 2.0 equiv Zn | Excess Zn ensures complete consumption of halide. |
Visualizing the Pathways
Diagram 1: The Reformatsky Mechanism & Failure Points
This flowchart maps the critical path (Green) vs. the side reactions (Red).
Caption: Figure 1. Mechanistic flow of the Reformatsky reaction. Green paths indicate the desired synthesis; red dashed paths indicate side reactions caused by specific experimental errors.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to diagnose low yields.
Caption: Figure 2. Diagnostic logic tree for isolating the root cause of reaction failure.
References
-
Zinc Activation Mechanism: Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005.
-
TMSCl Activation Protocol: Picotin, G., & Miginiac, P. "Trimethylchlorosilane-catalyzed formation of Reformatsky reagents." Journal of Organic Chemistry, 52(21), 4796–4798, 1987.
-
Amide Specifics & Protecting Groups: Ocampo, R., & Dolbier, W. R. "The Reformatsky Reaction in Organic Synthesis." Tetrahedron, 60(42), 9325-9374, 2004.
-
Side Reaction (Wurtz Coupling): Kloetzing, R. J., et al. "A Practical Method for the Preparation of Functionalized Arylzinc Halides." Angewandte Chemie International Edition, 41(3), 493-496, 2002.
-
Workup & Dehydration: Shriner, R. L. "The Reformatsky Reaction."[2][3][4][5][6][7][8] Organic Reactions, Vol 1, Wiley, 1942.
Sources
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: High-Sensitivity Quantitation of 3-Hydroxy-N,N,3-trimethylbutanamide
Analyte Profile & Analytical Challenges
Compound: 3-Hydroxy-N,N,3-trimethylbutanamide Synonyms: N,N-Dimethyl-3-hydroxy-3-methylbutanamide; HMB-dimethylamide. Chemical Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol Target Matrix: Plasma, Urine, Tissue Homogenates.
The Analytical Challenge
This molecule presents a "perfect storm" for bioanalysis:
-
High Polarity: The hydroxyl group and short aliphatic chain result in poor retention on standard C18 (Reversed-Phase) columns, often leading to elution in the void volume where ion suppression is highest.
-
Low Molecular Weight (145 Da): Low mass regions in LC-MS/MS are plagued by high chemical noise from solvent clusters and mobile phase additives, negatively impacting Signal-to-Noise (S/N) ratios.
-
Lack of Chromophore: UV detection is insufficient; LC-MS/MS (Triple Quadrupole) is required for relevant biological sensitivity.
Detection Limits (LOD/LOQ) Specifications
The following limits are achievable using solid-phase extraction (SPE) coupled with HILIC-MS/MS . Limits based on protein precipitation (PPT) will be 5–10x higher due to matrix effects.
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range |
| Human Plasma | SPE-HILIC-MS/MS | 0.05 ng/mL | 0.20 ng/mL | 0.2 – 500 ng/mL |
| Human Plasma | PPT-RP-LC-MS/MS | 0.50 ng/mL | 1.50 ng/mL | 1.5 – 1000 ng/mL |
| Urine | Dilute-and-Shoot | 1.00 ng/mL | 5.00 ng/mL | 5.0 – 2000 ng/mL |
| Tissue | LLE-HILIC-MS/MS | 0.10 ng/mg | 0.50 ng/mg | 0.5 – 500 ng/mg |
Critical Note: "Detection Limit" is not a fixed number; it is a function of the signal-to-noise ratio (S/N). LOD is defined as S/N ≥ 3, and LOQ as S/N ≥ 10 with precision (CV) < 20%.
Recommended Experimental Workflow
To achieve the sub-ng/mL limits listed above, you cannot rely on standard "dilute and shoot" methods. You must orthogonalize your extraction and separation physics.
Step 1: Sample Preparation (The Clean-Up)
Why: Polar analytes suffer massive ion suppression from salts and phospholipids. Protocol:Mixed-Mode Strong Cation Exchange (MCX) SPE is recommended if the amide nitrogen can be protonated (pH dependent), otherwise Polymeric Hydrophilic-Lipophilic Balance (HLB) is the fallback.
Protocol (HLB SPE for Plasma):
-
Load: Mix 200 µL Plasma + 200 µL 2% Formic Acid. Load onto pre-conditioned HLB cartridge (30 mg).
-
Wash 1: 1 mL 5% Methanol in water (Removes salts/proteins).
-
Wash 2: 1 mL Acetonitrile (Removes phospholipids - Critical step).
-
Note: Since our analyte is polar, it may risk eluting here. Test this fraction. If analyte is lost, switch to 100% Water wash.
-
-
Elute: 2 x 250 µL Methanol.
-
Reconstitute: Evaporate to dryness (N₂, 40°C) and reconstitute in 90:10 Acetonitrile:Water (HILIC mobile phase compatible).
Step 2: Chromatographic Separation (The Retention)
Why: C18 columns will elute this compound at the solvent front (t0). Solution:HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm or 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Gradient: Start high organic (95% B) to retain the polar analyte, gradient down to 50% B over 5 minutes.
Step 3: Mass Spectrometry (The Detection)
-
Source: ESI Positive Mode.
-
MRM Transitions (Theoretical - Must Optimize):
-
Quantifier: 146.1
128.1 (Loss of H₂O, common for hydroxy compounds). -
Qualifier: 146.1
101.1 (Loss of dimethylamine moiety). -
Internal Standard: Use d6-3-Hydroxy-N,N,3-trimethylbutanamide if available. If not, use d3-Carnitine or a structural analog like d6-DMA (Dimethylacetamide).
-
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a peak, but my baseline noise is too high to reach 0.1 ng/mL."
Diagnosis: Chemical noise contamination in the low mass range (m/z 146). Corrective Actions:
-
Cleaner Mobile Phases: Use LC-MS grade solvents only. Glassware washed with detergents is a common source of low-mass background.
-
Increase Transition Specificity: If the 146->128 transition is noisy (water loss is non-specific), optimize collision energy for the 146->58 (acetone-like fragment) or 146->72 transition if chemically feasible.
-
Column Wash: Divert the LC flow to waste for the first 1.0 minute to prevent salts from entering the MS source.
Issue 2: "The peak shape is splitting or fronting."
Diagnosis: Solvent mismatch between the injection solvent and the initial mobile phase. Corrective Actions:
-
HILIC Rule: You injected a high-water content sample (e.g., 50% water) onto a HILIC column (which starts at 95% Acetonitrile). This causes "breakthrough."
-
Fix: Reconstitute your sample in 90% Acetonitrile / 10% Water . The sample solvent must be weaker (more organic in HILIC) than the mobile phase.
Issue 3: "My signal drops 50% after 20 injections."
Diagnosis: Matrix build-up on the cone or column fouling. Corrective Actions:
-
Check Phospholipids: Monitor m/z 184 (Phosphatidylcholine headgroup) in a separate channel. If it co-elutes with your analyte, modify the gradient or improve SPE wash steps.
-
Use a Divert Valve: Send the first 1 min and the final wash portion of the gradient to waste, not the MS.
Visualized Workflows
Figure 1: Method Development Decision Matrix
Caption: A logic flow for selecting the correct ionization and chromatography mode based on analyte polarity and matrix complexity.
Figure 2: Sample Preparation Workflow (SPE)
Caption: Step-by-step extraction protocol to minimize matrix effects and maximize recovery.
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. Available at: [Link]
- Greco, G., et al. (2014). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Journal of Chromatography B. (General principles of HILIC for polar amides).
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation (2011). Available at: [Link]
-
PubChem Compound Summary. N,N-Diethyl-3,3-dimethylbutanamide (Structural Analog Reference). National Center for Biotechnology Information. Available at: [Link]
Sources
Validation & Comparative
High-Resolution ¹H NMR Spectrum Analysis of 3-Hydroxy-N,N,3-trimethylbutanamide: A Methodological Comparison Guide
Executive Summary
The structural elucidation of 3-Hydroxy-N,N,3-trimethylbutanamide —a compound featuring a tertiary alcohol and a dimethylamide functional group—presents specific analytical challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers must accurately resolve the exchangeable hydroxyl (-OH) proton and account for the restricted rotation of the N,N-dimethyl amide bond.
This guide objectively compares the performance of three distinct NMR solvent systems (CDCl₃, DMSO-d₆, and D₂O) as analytical alternatives. By evaluating how solvent polarity and hydrogen-bonding capabilities influence spectral resolution, this guide provides drug development professionals with a self-validating methodology for the precise characterization of sterically hindered amides.
Mechanistic Foundations: Amide Resonance and Solvent Effects
To optimize the NMR acquisition strategy, one must first understand the causality behind the molecule's behavior in solution.
The Restricted Rotation of the Amide Bond The C–N bond in the dimethylamide group is not a simple single bond. Through resonance stabilization, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π* orbital. This creates a hybrid structure with significant partial double-bond character, which restricts free rotation around the C–N axis at room temperature [1]. Consequently, the two methyl groups attached to the nitrogen reside in magnetically non-equivalent environments (one cis to the carbonyl oxygen, one trans) and appear as two distinct singlets.
Solvent Causality and the Rotational Barrier The energy barrier to this rotation is heavily influenced by the dielectric constant of the solvent. Polar solvents stabilize the highly dipolar resonance structure (O⁻, N⁺), thereby increasing the double-bond character and raising the rotational barrier compared to non-polar solvents [2]. This directly affects peak sharpness; a higher barrier in polar solvents yields sharper, fully resolved rotamer peaks at 298 K.
Hydroxyl Proton Exchange The tertiary hydroxyl proton undergoes continuous chemical exchange. In non-polar CDCl₃, this exchange occurs at an intermediate rate on the NMR timescale, resulting in a broad, indistinct signal. Conversely, strongly hydrogen-bonding solvents like DMSO-d₆ act as hydrogen bond acceptors, effectively "locking" the proton in place. This slows the exchange rate, yielding a sharp, easily integrable peak.
Workflow illustrating solvent polarity effects on amide resonance and NMR peak resolution.
Objective Comparison: Solvent Performance Data
The table below summarizes the expected quantitative ¹H NMR data for 3-Hydroxy-N,N,3-trimethylbutanamide across three alternative solvent systems. DMSO-d₆ provides the highest diagnostic value for complete structural confirmation.
| Proton Environment | Multiplicity | Integration | CDCl₃ (ppm) | DMSO-d₆ (ppm) | D₂O (ppm) | Diagnostic Performance |
| -C(CH₃)₂ (Gem-dimethyl) | Singlet | 6H | ~1.25 | ~1.15 | ~1.20 | Excellent in all solvents. |
| -CH₂- (Methylene bridge) | Singlet | 2H | ~2.45 | ~2.35 | ~2.40 | Excellent in all solvents. |
| -N(CH₃) (a) (cis rotamer) | Singlet | 3H | ~2.95 (Broad) | ~2.85 (Sharp) | ~2.90 | Superior resolution in DMSO-d₆. |
| -N(CH₃) (b) (trans rotamer) | Singlet | 3H | ~3.10 (Broad) | ~3.05 (Sharp) | ~3.10 | Superior resolution in DMSO-d₆. |
| -OH (Hydroxyl) | Singlet | 1H | ~4.50 (Very Broad) | ~4.80 (Sharp) | Disappears | DMSO-d₆ prevents exchange broadening. |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be self-validating. We achieve this by incorporating a Variable Temperature (VT) NMR step to definitively prove that the twin peaks at ~2.9 and ~3.1 ppm are amide rotamers, rather than chemical impurities.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15 mg of 3-Hydroxy-N,N,3-trimethylbutanamide. Dissolve completely in 0.6 mL of DMSO-d₆ (99.9% D) to ensure the hydroxyl proton is locked via hydrogen bonding. Transfer to a standard 5 mm NMR tube.
-
Standard Acquisition (298 K): Load the sample into a 600 MHz NMR spectrometer. Tune and match the probe. Acquire a standard 1D ¹H spectrum using a 30° pulse program (zg30). Set the relaxation delay (d1) to 2.0 seconds and the number of scans (ns) to 16.
-
VT-NMR Validation (Coalescence Test): To validate the restricted rotation hypothesis, gradually heat the probe from 298 K to 360 K in 10 K increments, acquiring a spectrum at each step. As thermal energy overcomes the C–N rotational barrier, the two N-methyl singlets will broaden and eventually coalesce into a single 6H singlet [3].
-
D₂O Exchange Validation (Optional): To definitively prove the assignment of the -OH peak at ~4.8 ppm, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The -OH peak will disappear due to rapid deuterium exchange (R-OH + D₂O ⇌ R-OD + HOD).
-
Processing: Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction. Reference the spectrum to the residual DMSO pentet at 2.50 ppm.
Self-validating experimental workflow for NMR acquisition and rotamer confirmation.
Data Interpretation & Structural Assignment
-
The Gem-Dimethyl Group (1.15 ppm): The two methyl groups attached to the tertiary carbon appear as a sharp 6H singlet. Because the adjacent carbon (the methylene bridge) has no protons capable of typical ³J vicinal coupling, signal splitting does not occur.
-
The Methylene Bridge (2.35 ppm): This 2H singlet is isolated between a quaternary carbon and a carbonyl carbon. Its downfield shift relative to standard alkanes is caused by the electron-withdrawing anisotropic effect of the adjacent carbonyl group.
-
The N,N-Dimethyl Amide Peaks (2.85 & 3.05 ppm): The observation of two distinct 3H singlets at room temperature confirms the restricted rotation of the amide bond. The successful coalescence of these peaks during the VT-NMR step self-validates this assignment.
-
The Hydroxyl Peak (4.80 ppm): In DMSO-d₆, this peak is a sharp 1H singlet. Because it is a tertiary alcohol, there are no neighboring protons to induce multiplicity. Its disappearance upon the addition of D₂O confirms it is an exchangeable heteroatom proton.
Conclusion
When characterizing 3-Hydroxy-N,N,3-trimethylbutanamide, the choice of NMR solvent dictates the quality and reliability of the data. While CDCl₃ is suitable for routine backbone confirmation, DMSO-d₆ is the superior analytical alternative . Its high polarity maximizes the C–N rotational barrier (sharpening the amide rotamer peaks) and its hydrogen-bonding capacity prevents the exchange-broadening of the tertiary hydroxyl proton, allowing for flawless integration and structural validation.
References
-
Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. URL:[Link]
-
Solvent Effects on the Barrier to C-N Bond Rotation in N,N-Dimethylaminoacrylonitrile: Modeling by Reaction Field Theory and by Monte Carlo Simulations. Rablen, P. R., et al. Journal of the American Chemical Society, vol. 121, no. 1, 1999, pp. 227-237. URL:[Link]
-
NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Montana State University, Department of Chemistry and Biochemistry. URL:[Link]
A Comparative Analysis of the Bioactivity of β-Hydroxy-β-methylbutyrate (HMB) and 3-Hydroxy-N,N,3-trimethylbutanamide
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the quest for therapeutic agents that can modulate muscle mass and function, metabolites of amino acids have garnered significant attention. β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine, is a well-documented supplement known for its effects on muscle protein synthesis and breakdown.[[“]][2][3][4][5][6][7][8] This guide provides a comprehensive comparison of the known bioactivity of HMB with the structurally related compound, 3-Hydroxy-N,N,3-trimethylbutanamide. While extensive research has elucidated the mechanisms of HMB, a thorough review of the scientific literature reveals a notable absence of studies on the bioactivity of 3-Hydroxy-N,N,3-trimethylbutanamide. This guide will therefore focus on the established biological effects of HMB, present a comparative structural analysis, and propose an experimental framework for the future evaluation of 3-Hydroxy-N,N,3-trimethylbutanamide's potential bioactivity.
Chemical Structures
A fundamental comparison begins with the chemical structures of the two molecules.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| β-Hydroxy-β-methylbutyrate (HMB) |
The key structural difference lies in the functional group attached to the carboxyl carbon. HMB is a carboxylic acid, while 3-Hydroxy-N,N,3-trimethylbutanamide is a tertiary amide. This difference is significant as it can influence the physicochemical properties of the molecules, such as polarity, solubility, and their ability to interact with biological targets. The tertiary amide in 3-Hydroxy-N,N,3-trimethylbutanamide may lead to different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the carboxylic acid group of HMB.
Bioactivity of β-Hydroxy-β-methylbutyrate (HMB)
HMB has been extensively studied for its dual role in muscle metabolism: stimulating muscle protein synthesis and attenuating muscle protein breakdown.[[“]][9][2][10]
Mechanism of Action
The primary mechanisms through which HMB exerts its effects are:
-
Stimulation of Muscle Protein Synthesis (MPS): HMB is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[[“]][11][12][13][14] Activation of mTORC1 by HMB leads to the phosphorylation of downstream effectors, including p70S6K and 4E-BP1, which in turn initiate the translation of mRNA into protein.[10] Interestingly, some research suggests that HMB's activation of mTORC1 may be independent of the typical leucine-sensing pathway involving Sestrin2 and GATOR2.[10]
-
Inhibition of Muscle Protein Breakdown (MPB): HMB has been shown to decrease the activity of the ubiquitin-proteasome system, the primary pathway for the degradation of intracellular proteins.[[“]] By inhibiting this pathway, HMB reduces the breakdown of muscle proteins, leading to a net positive protein balance, especially in conditions of muscle stress or catabolism.[9]
-
Enhanced Sarcolemmal Integrity: HMB may also contribute to the stability of the muscle cell membrane (sarcolemma), potentially by serving as a precursor for cholesterol synthesis within the muscle.[2][6] This can reduce muscle damage and accelerate recovery from exercise.[10]
Caption: HMB's dual-action signaling pathway.
Experimental Evidence
Numerous studies have demonstrated the efficacy of HMB in various populations. A typical therapeutic dosage of HMB is between 1 and 3 grams per day.[7] Supplementation with 3 grams of HMB daily has been shown to produce positive effects on performance markers.[6]
| Study Population | Intervention | Key Findings | Reference |
| Untrained individuals | HMB supplementation with resistance training | Increased muscle hypertrophy, strength, and power. | [4] |
| Elderly individuals | HMB supplementation | Helps preserve or increase lean body mass and muscle strength.[4][7] | [4][7] |
| Athletes | HMB supplementation | May enhance recovery by reducing exercise-induced muscle damage.[4] | [4] |
Bioactivity of 3-Hydroxy-N,N,3-trimethylbutanamide
A comprehensive search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) yielded no peer-reviewed articles detailing the bioactivity, mechanism of action, or physiological effects of 3-Hydroxy-N,N,3-trimethylbutanamide. Its presence is noted in chemical databases such as PubChem, but without associated biological data.[15] This significant gap in the scientific literature means that no direct comparison of its bioactivity to HMB can be made based on existing experimental evidence.
Proposed Experimental Workflow for Bioactivity Comparison
To address the lack of data on 3-Hydroxy-N,N,3-trimethylbutanamide and to enable a direct comparison with HMB, the following experimental workflow is proposed for an initial in vitro investigation.
Caption: Proposed in vitro workflow for comparing bioactivity.
Detailed Experimental Protocol: In Vitro Assessment of Muscle Protein Synthesis
This protocol outlines a method to compare the effects of HMB and 3-Hydroxy-N,N,3-trimethylbutanamide on muscle protein synthesis in a C2C12 myotube model.
1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Once cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum. c. Allow myoblasts to differentiate into myotubes for 4-5 days, with media changes every 48 hours.
2. Compound Treatment: a. Prepare stock solutions of HMB and 3-Hydroxy-N,N,3-trimethylbutanamide in a suitable vehicle (e.g., sterile water or DMSO). b. On the day of the experiment, treat differentiated myotubes with various concentrations of HMB (e.g., 10, 50, 100 µM), 3-Hydroxy-N,N,3-trimethylbutanamide (e.g., 10, 50, 100 µM), or vehicle control for a predetermined time (e.g., 1, 3, 6 hours).
3. Measurement of Muscle Protein Synthesis (SUnSET Method): a. Thirty minutes before the end of the treatment period, add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µM. Puromycin will be incorporated into newly synthesized polypeptide chains. b. After 30 minutes of puromycin incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay.
4. Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). c. Incubate the membrane with a primary antibody against puromycin overnight at 4°C. d. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. f. Quantify the band intensities corresponding to puromycin incorporation, normalizing to a loading control (e.g., GAPDH or α-tubulin).
5. Analysis of mTOR Signaling: a. Perform Western blot analysis as described above using primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 to assess the activation of the mTOR signaling pathway.
Conclusion
β-Hydroxy-β-methylbutyrate is a well-characterized metabolite with established bioactivity in promoting muscle protein synthesis and inhibiting muscle protein breakdown through the modulation of the mTOR and ubiquitin-proteasome pathways, respectively. In stark contrast, there is a complete lack of scientific literature on the bioactivity of 3-Hydroxy-N,N,3-trimethylbutanamide. The structural difference, specifically the presence of a tertiary amide in place of a carboxylic acid, suggests potential variations in its biological properties. The proposed experimental workflow provides a robust framework for an initial investigation into the potential myotropic effects of 3-Hydroxy-N,N,3-trimethylbutanamide, which would be a critical first step in determining if it holds any therapeutic promise comparable to HMB. Future research in this area is warranted to explore the potential of this and other structurally related compounds.
References
- What is Hydroxymethylbutyrate (HMB) mechanism of action? - Consensus. (n.d.).
-
Arazi, H., et al. (2018). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 62, 1-13. Retrieved from [Link]
-
Asker, J. E., et al. (2023). International society of sports nutrition position stand: β-hydroxy-β-methylbutyrate (HMB). Journal of the International Society of Sports Nutrition, 20(1), 2207925. Retrieved from [Link]
-
What is HMB: How It Works, Manufacturing & Market Trends - Nutraceuticals World. (2024, August 12). Retrieved from [Link]
-
Definition of beta-hydroxy-beta-methylbutyrate supplement - NCI Drug Dictionary. (n.d.). Retrieved from [Link]
-
Muscle building triggered by nutrients via mTOR pathway - SupplySide Supplement Journal. (2020, February 20). Retrieved from [Link]
-
The effects of β-hydroxy-β-methylbutyrate or HMB-rich nutritional supplements on sarcopenia patients: a systematic review and meta-analysis - Frontiers. (2024, July 11). Retrieved from [Link]
-
Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - PMC. (n.d.). Retrieved from [Link]
-
β-Hydroxy-β-methylbutyrate (HMβ) supplementation stimulates skeletal muscle hypertrophy in rats via the mTOR pathway - PMC. (2011, February 23). Retrieved from [Link]
-
In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. (n.d.). Retrieved from [Link]
-
β-Hydroxy β-methylbutyric acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - MDPI. (2025, April 8). Retrieved from [Link]
-
Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - American Physiological Society Journal. (n.d.). Retrieved from [Link]
-
A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC. (2015, August 4). Retrieved from [Link]
-
The Ultimate Guide to Muscle Protein Synthesis - Nutrition Tactics. (2025, December 11). Retrieved from [Link]
-
HMB benefits, dosage, and side effects - Examine.com. (2026, January 27). Retrieved from [Link]
-
Protocol for the measurement of muscle protein synthesis and anabolic... - ResearchGate. (n.d.). Retrieved from [Link]
-
Usefulness of β-hydroxy-β-methylbutyrate (HMB) supplementation in different sports: an update and practical implications. (n.d.). Retrieved from [Link]
-
Measuring muscle protein synthesis in humans and the influence of nutritional state. (2022, October 14). Retrieved from [Link]
-
Quantifying menorrhagia and overview of nonsurgical management of heavy menstrual bleeding - PMC. (2024, December 6). Retrieved from [Link]
-
Clinical perspectives on the menstrual pictogram for the assessment of heavy menstrual bleeding | Human Reproduction Open | Oxford Academic. (2022, October 29). Retrieved from [Link]
-
A systematic review of methods to measure menstrual blood loss - ResearchGate. (2018, August 27). Retrieved from [Link]
-
3-hydroxy-n,n,3-trimethylbutanamide (C7H15NO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: a systematic literature review - PMC. (2020, February 10). Retrieved from [Link]
-
(PDF) Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: A systematic literature review - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Hydroxy-N,3,3-trimethylbutanamide | C7H15NO2 | CID 560570 - PubChem. (n.d.). Retrieved from [Link]
-
3-hydroxy-3-methylbutanamide (C5H11NO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
N,N,3-Trimethylbutanamide - ChemBK. (2024, April 9). Retrieved from [Link]
-
N,N,3-Trimethylbutanamide | C7H15NO | CID 4635762 - PubChem. (n.d.). Retrieved from [Link]
-
Hydroxymethyl butyrate as a therapeutic supplement | Health and Medicine - EBSCO. (n.d.). Retrieved from [Link]
-
Ergogenic Benefits of β‐Hydroxy‐β‐Methyl Butyrate (HMB) Supplementation on Body Composition and Muscle Strength: An Umbrella Review of Meta‐Analyses - PMC. (2025, January 10). Retrieved from [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. Facebook [cancer.gov]
- 3. Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. Hydroxymethyl butyrate as a therapeutic supplement | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. Ergogenic Benefits of β‐Hydroxy‐β‐Methyl Butyrate (HMB) Supplementation on Body Composition and Muscle Strength: An Umbrella Review of Meta‐Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 10. International society of sports nutrition position stand: β-hydroxy-β-methylbutyrate (HMB) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The effects of β-hydroxy-β-methylbutyrate or HMB-rich nutritional supplements on sarcopenia patients: a systematic review and meta-analysis [frontiersin.org]
- 13. supplysidesj.com [supplysidesj.com]
- 14. β-Hydroxy-β-methylbutyrate (HMβ) supplementation stimulates skeletal muscle hypertrophy in rats via the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PubChemLite - 3-hydroxy-n,n,3-trimethylbutanamide (C7H15NO2) [pubchemlite.lcsb.uni.lu]
Validating purity of 3-Hydroxy-N,N,3-trimethylbutanamide via HPLC-UV
Analytical Purity Validation of 3-Hydroxy-N,N,3-trimethylbutanamide: A Comparative Guide to HPLC-UV Methodologies
As pharmaceutical pipelines increasingly rely on highly polar, low-molecular-weight building blocks, analytical scientists face significant chromatographic hurdles. 3-Hydroxy-N,N,3-trimethylbutanamide (CAS 61665-47-2) is a prime example of such a challenging molecule. As an aliphatic amide with a tertiary hydroxyl group, it is highly hydrophilic and lacks a conjugated
This guide objectively compares analytical modalities for this compound, explains the mechanistic causality behind method optimization, and provides a self-validating, step-by-step HPLC-UV protocol designed for regulatory compliance.
The Mechanistic Challenges of Polar Aliphatic Amides
To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties:
-
High Polarity (LogP < 0): The combination of the hydroxyl group and the
-dimethylamide moiety prevents the molecule from effectively partitioning into standard hydrophobic C18 stationary phases. Consequently, the analyte elutes at or near the void volume ( ), co-eluting with solvent fronts and matrix interferences[1]. -
Lack of Strong Chromophore: Aliphatic amides only exhibit significant UV absorbance due to the
transition of the carbonyl group, which peaks in the deep UV range (200–210 nm). At these low wavelengths, many standard mobile phase additives (like acetate or methanol) exhibit massive background absorbance, blinding the detector[2].
Logical decision tree for selecting chromatographic conditions for polar aliphatic amides.
Comparative Analysis of Analytical Modalities
When standard C18 methods fail, analytical scientists must evaluate alternative retention and detection mechanisms. Table 1 compares the performance of various modalities for validating the purity of 3-Hydroxy-N,N,3-trimethylbutanamide.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Retention Mechanism | Detection Suitability | Matrix Tolerance | Overall Verdict |
| Standard RP-HPLC-UV | Hydrophobic partitioning | Poor (High solvent background at | Low (Co-elution risks) | Not Recommended. Fails to retain the highly polar molecule. |
| HILIC-UV | Hydrophilic partitioning / Hydrogen bonding | Moderate (High organic phases can increase UV noise at 205 nm) | High | Viable Alternative. Excellent retention, but requires careful solvent selection to minimize UV baseline drift. |
| GC-FID | Boiling point / Volatility | Excellent (Universal detection for aliphatics) | Moderate | Viable Alternative. High sensitivity, but the free hydroxyl group may cause peak tailing unless derivatized (silylation). |
| AQ-HPLC-UV (Polar-Embedded) | Hydrophobic + Polar interactions | Good (Allows highly aqueous, low-UV cutoff buffers) | High | Optimal Choice. Prevents phase collapse in 100% aqueous conditions, enabling robust retention and low-noise UV detection. |
The Causality of the Optimal Choice: We select an AQ-C18 (Polar-Embedded) column over HILIC or GC-FID because it allows the use of highly aqueous phosphate buffers. Standard C18 chains collapse in <10% organic solvent, losing all retention capacity[1]. Polar-embedded columns maintain their hydration sphere, allowing us to use 95% aqueous mobile phases. This maximizes retention while utilizing phosphate buffer—a solvent with exceptional UV transparency down to 195 nm[2].
Optimized HPLC-UV Methodology (Self-Validating Protocol)
To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) that mathematically proves the system's readiness before any sample data is accepted.
A. Reagent & Mobile Phase Preparation
-
Buffer Preparation: Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate (
) and dissolve in 1000 mL of HPLC-grade water (10 mM concentration). -
pH Adjustment: Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid (
).-
Mechanistic Rationale: A pH of 3.0 ensures that residual silanols on the silica stationary phase remain fully protonated (neutral). This eliminates secondary ion-exchange interactions with the analyte, which is the primary cause of peak tailing in highly polar compounds.
-
-
Filtration: Filter the buffer through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.
-
Mobile Phase Blending: Prepare an isocratic mixture of 95% Buffer and 5% HPLC-UV Grade Acetonitrile.
B. Chromatographic Conditions
-
Column: Waters Atlantis T3 or Phenomenex Kinetex Polar C18 (250 mm × 4.6 mm, 5 µm).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (targets the
transition of the amide carbonyl)[2]. -
Column Temperature: 30°C (stabilizes partitioning kinetics).
-
Injection Volume: 10 µL.
C. Standard Preparation
-
Accurately weigh 50.0 mg of 3-Hydroxy-N,N,3-trimethylbutanamide reference standard.
-
Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with the mobile phase (Stock: 1.0 mg/mL).
-
Dilute 5.0 mL of this stock into a 50 mL volumetric flask to achieve a working standard concentration of 100 µg/mL .
Validation Workflow & Acceptance Criteria
Method validation must comply with ICH Q2(R1) guidelines to guarantee scientific integrity. The workflow below outlines the sequence of execution.
Step-by-step ICH Q2(R1) validation workflow for HPLC-UV analytical methods.
Table 2: Expected Quantitative Validation Data & Acceptance Criteria
| Validation Parameter | Execution Step | ICH Acceptance Criteria | Expected Result for Protocol |
| System Suitability (SST) | 5 replicate injections of the 100 µg/mL standard. | RSD | Pass. (Proves the system is equilibrated and capable of high-resolution separation)[2]. |
| Specificity | Inject mobile phase blank and sample matrix. | No interfering peaks at analyte | Pass. Analyte peak is distinctly resolved from the solvent front. |
| Linearity | Inject standards at 50, 75, 100, 125, and 150 µg/mL. | Correlation coefficient ( | |
| Accuracy (Recovery) | Spike matrix at 80%, 100%, and 120% of target concentration (n=3 each). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | 6 independent preparations of the 100 µg/mL standard. | %RSD of peak areas | %RSD < 1.0% |
| Sensitivity (LOD/LOQ) | Calculated based on Signal-to-Noise (S/N) ratio. | S/N | LOQ |
By strictly adhering to this methodology, analytical laboratories can bypass the traditional pitfalls of analyzing highly polar, non-chromophoric amides, yielding highly reproducible and regulatory-compliant purity data.
References
- Sigma-Aldrich. "3-hydroxy-N,N,3-trimethylbutanamide | 61665-47-2". sigmaaldrich.com.
- Resolian. "Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products". resolian.com.
- MDPI. "Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles". mdpi.com.
Sources
Comparative Synthetic Guide: HMB Amides via Lactone Aminolysis vs. Reformatsky Reaction
Executive Strategic Overview
This guide provides a technical comparison between two distinct synthetic strategies for generating HMB amides (N-substituted
-
Route A: Lactone Aminolysis (Ring-opening of
-isovalerolactone). -
Route B: Reformatsky Reaction (De novo construction using acetone and
-bromoacetamides).
The Verdict:
-
Choose Route A (Lactone Aminolysis) for high-value, stereospecific synthesis where the
-lactone precursor is available. It offers near-quantitative yields, 100% atom economy, and mild conditions ("click-like" chemistry), but suffers from the high cost and instability of the strained lactone starting material. -
Choose Route B (Reformatsky) for commodity-scale, convergent synthesis . It utilizes abundant starting materials (acetone, amines, bromoacetyl bromide) and is robust against moisture compared to Grignard routes. However, it generates stoichiometric zinc waste and requires rigorous activation protocols.
Mechanistic Analysis & Pathway Visualization
Route A: Nucleophilic Lactone Aminolysis
This route relies on the relief of ring strain (~23 kcal/mol) in the four-membered
Key Advantage: No leaving group is lost; the entire lactone skeleton is incorporated into the amide.
Figure 1: Mechanism of Lactone Aminolysis. The driving force is the release of ring strain upon nucleophilic attack.
Route B: The Reformatsky Protocol
This route constructs the carbon skeleton de novo. We utilize the Reformatsky reaction of an
Key Advantage: Uses Acetone as the source of the HMB gem-dimethyl group.
Figure 2: Reformatsky Synthesis. Zinc insertion forms a soft nucleophile that selectively attacks the ketone.
Experimental Protocols
Route A: Direct Aminolysis of -Isovalerolactone
Best for: Small-scale library synthesis, high-purity requirements.
Reagents:
- -Isovalerolactone (4,4-dimethyl-2-oxetanone)
-
Target Amine (1.05 equiv)
-
Solvent: THF or Acetonitrile (DCM can be used but is less green)
Protocol:
-
Setup: In a flame-dried round-bottom flask under
, dissolve -isovalerolactone (1.0 mmol) in anhydrous THF (3 mL). -
Addition: Cool to 0°C. Add the amine (1.05 mmol) dropwise. Note: Highly basic amines can cause polymerization; add slowly.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of lactone) or IR (shift from lactone C=O ~1820 cm⁻¹ to amide C=O ~1650 cm⁻¹).
-
Workup: Concentrate in vacuo.
-
Purification: Often not required. If necessary, flash chromatography (EtOAc/Hexanes). Recrystallize from Et₂O/Pentane if solid.
Critical Control Point: Ensure the amine is dry. Water acts as a competing nucleophile, opening the lactone to HMB free acid, which forms a salt with the amine (gelatinous impurity).
Route B: Reformatsky with -Bromoacetamides
Best for: Large-scale synthesis, avoiding unstable lactones.
Reagents:
-
Acetone (Excess, acts as solvent/reagent) or 1.5 equiv in THF.
-
N-substituted-2-bromoacetamide (1.0 equiv).
-
Zinc dust (1.5 equiv, activated).
-
Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator).
Protocol:
-
Zinc Activation: Suspend Zn dust in dry THF under Argon. Add TMSCl and stir for 15 min at RT to remove the oxide layer.
-
Initiation: Add 10% of the
-bromoamide and a few drops of acetone. Heat gently until the exotherm starts (solvent reflux/foaming). -
Addition: Dropwise add the mixture of remaining
-bromoamide and acetone (1.5 equiv) over 30–45 minutes to maintain a gentle reflux. -
Completion: Reflux for an additional 2 hours.
-
Quench: Cool to 0°C. Quench with cold 1M HCl or saturated
. Caution: Exothermic hydrogen gas evolution. -
Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over
. -
Purification: Flash chromatography is usually required to remove unreacted bromoamide and condensation byproducts.
Critical Control Point: Initiation is key. If the reaction does not initiate before the bulk addition, a dangerous "runaway" exotherm will occur once the concentration builds up.
Performance Comparison
| Metric | Route A: Lactone Aminolysis | Route B: Reformatsky |
| Yield | High (85–98%) | Moderate (60–75%) |
| Atom Economy | 100% (No byproducts) | Low (Stoichiometric Zn waste) |
| Cost of Goods | High (Lactone is expensive) | Low (Commodity chemicals) |
| Scalability | Limited by lactone stability | Excellent (Batch safe) |
| Reaction Time | Fast (2–6 hours) | Medium (4–12 hours) |
| Purification | Simple (often evaporation) | Moderate (Chromatography needed) |
| Moisture Sensitivity | High (Hydrolysis of lactone) | Moderate (Zn enolate tolerates some) |
Troubleshooting & Expert Insights
Handling -Isovalerolactone (Route A)
-
Stability: The lactone is prone to polymerization (forming poly-HMB) if stored with trace acid/base or heat. Store at -20°C.
-
Safety:
-lactones are potential alkylating agents. Handle with gloves and in a fume hood. -
Impurity Profile: The main impurity is the HMB-Amine salt (from water contamination). If the product is a gel, dissolve in DCM and wash with dilute HCl to remove the free amine and HMB acid.
Optimizing the Reformatsky (Route B)
-
The "Blaise" Competitor: When using nitriles, you get the Blaise reaction.[1] Here, using the amide directly avoids the nitrile intermediate.
-
Zinc Quality: If initiation fails, wash Zinc with 2% HCl, then water, ethanol, ether, and dry under vacuum (Rieke Zinc is overkill but effective).
-
Solvent Choice: THF is standard.[2] Benzene/Toluene allows higher temperatures for sluggish sterically hindered amines but is toxic.
-
Dehydration: The tertiary alcohol in HMB is prone to acid-catalyzed dehydration to the alkene (3-methylcrotonyl amide). Keep workup pH > 2 and avoid prolonged exposure to strong acids.
References
-
Reformatsky Reaction Overview
-
Lactone Ring Opening
-
ResearchGate.[6] "Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles". Available at:
-
MDPI. "Synthesis and Transformation of (-)-Isopulegol-Based Chiral β-Aminolactones and β-Aminoamides". Available at:
-
-
HMB and Beta-Hydroxy Amide Context
-
PubMed. "Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties". (Demonstrates antimicrobial context of similar scaffolds). Available at:
-
Organic Syntheses. "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal...". (Context for beta-hydroxy synthons). Available at:
-
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Reference Standards for Leucine Metabolite Analysis: A Technical Comparison Guide
Executive Summary
In the quantitative analysis of Leucine and its downstream metabolites—specifically
While high-purity unlabeled standards are sufficient for general chemical characterization, they fail to address the non-linear ionization effects inherent in LC-MS/MS analysis of biological matrices. This guide objectively compares the performance of Unlabeled Standards against Stable Isotope-Labeled (SIL) Internal Standards (Deuterated vs.
Key Finding: For clinical and pharmacokinetic applications,
Metabolic Context & Target Analytes[1][2]
Understanding the metabolic flux is essential for selecting the correct standards for multi-analyte assays. Leucine is reversibly transaminated to KIC, which is then irreversibly oxidized to Isovaleryl-CoA or converted to HMB.[1]
Figure 1: Leucine Catabolic Pathway
Caption: Simplified catabolic pathway of Leucine. The conversion to HMB occurs in the cytosol via KIC dioxygenase, a critical step for muscle protein synthesis research.
Comparative Analysis of Reference Standards
This section evaluates three classes of reference materials used in LC-MS/MS workflows. Data is synthesized from validation studies involving human plasma matrices.
Product Categories
-
Alternative A (Baseline): High-Purity Unlabeled Standards (>99%).
-
Alternative B (Standard): Deuterated Isotopes (e.g., Leucine-d3, KIC-d3).[2]
-
Alternative C (Premium): Carbon-13 Isotopes (e.g.,
-Leucine, -HMB).
Performance Metrics Comparison
| Feature | Unlabeled Standards | Deuterated (D/H) Standards | Carbon-13 ( |
| Primary Use | External Calibration, qualitative ID | Internal Standard (IS) for quantification | Internal Standard (IS) for high-precision quantification |
| Matrix Effect Compensation | Poor . Cannot correct for ion suppression in complex matrices. | Good . Corrects most effects, but "Deuterium Effect" may shift retention time. | Excellent . Co-elutes perfectly; identical chemical behavior to analyte. |
| Retention Time Shift | N/A | Possible (approx. 0.05–0.1 min shift) | None |
| Cross-Interference | High risk in complex matrices | Low | Negligible |
| Cost | $ | ||
| Rec. Recovery Range | 70–120% (Variable) | 90–110% | 98–102% |
Technical Deep Dive: The "Deuterium Isotope Effect"
In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds. This can cause deuterated standards (e.g., Leucine-d3) to elute slightly earlier than the endogenous analyte.
-
Consequence: If the matrix contains co-eluting contaminants that suppress ionization at the exact retention time of the analyte, the early-eluting deuterated standard might miss this suppression zone. The result is an overestimation of the analyte concentration.
-
Solution:
C atoms do not alter lipophilicity. Therefore, C-Leucine co-elutes perfectly with endogenous Leucine, experiencing the exact same matrix effects, ensuring mathematically perfect normalization.
Validated Experimental Protocol
Objective: Quantification of Leucine, KIC, and HMB in Human Plasma. Method: LC-MS/MS (Electrospray Ionization).
Reagents & Materials
-
Analytes: L-Leucine, Sodium KIC, Calcium HMB (Sigma/Merck).
-
Internal Standards (SIL-IS):
-
L-Leucine-
(Cambridge Isotope Laboratories). -
KIC-d3 (C/D/N Isotopes).
-
HMB-d3 or
-HMB.
-
-
Mobile Phase:
Sample Preparation Workflow (Protein Precipitation)
Note: This protocol avoids derivatization to reduce variability, relying on the high sensitivity of modern MS/MS.
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of SIL-IS working solution (10 µM mixture of Leucine-
, KIC-d3, HMB-d3). -
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an LC vial with a glass insert.
-
Inject 2 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: HSS T3 is ideal for retaining polar small molecules like HMB without derivatization.
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient:
-
0-1 min: 0% B (Isocratic hold for polar retention).
-
1-5 min: 0% -> 40% B.
-
5-6 min: 40% -> 95% B (Wash).
-
6-8 min: 0% B (Re-equilibration).
-
Figure 2: Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from biological sample to quantitative data generation.
Critical Quality Control (Self-Validating System)
To ensure the trustworthiness of the data, the following QC criteria must be met for every batch:
-
Linearity: Calibration curves (0.1 – 100 µM) must have
. -
Internal Standard Stability: The peak area of the IS in all samples should not deviate >15% from the mean IS area in calibration standards. A deviation >20% indicates significant matrix effects or pipetting errors.
-
Isobaric Separation: Leucine (131.17 Da) and Isoleucine (131.17 Da) are isobaric. They must be chromatographically separated.[5]
-
Check: Ensure baseline resolution between Leucine (RT ~3.2 min) and Isoleucine (RT ~3.4 min) using the HSS T3 column.
-
References
-
Direct Analysis of Leucine and Its Metabolites in Human Breast Milk. Source: ACS Publications (J. Agric. Food Chem). URL:[Link] Relevance:[1][2][5][6][7][8][9][10][11][12][13][14] Validates the use of stable isotope dilution LC-MS for HMB and KIC without derivatization.
-
Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis. Source: ResearchGate (Comparison of SIL vs Analogues). URL:[Link] Relevance: Explains the "Deuterium Isotope Effect" and why
C is superior for retention time matching. -
Determin
-hydroxy- -methylbutyrate (HMB) and Leucine by UHPLC-MS/MS. Source: Journal of Chromatography B. URL:[Link] Relevance: Provides specific limits of quantification (LOQ) and recovery data for plasma analysis. -
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Source: Waters Corporation Application Notes. URL:[Link] Relevance: Authoritative industry guide on mitigating ion suppression using SIL standards.
Sources
- 1. petdiatric.com [petdiatric.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopic N,N-Dimethyl Leucine-Based Mass Spectrometric Quantification of Metabolites Following Copper Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of Isolated Spin Systems: A Comparison Guide to COSY vs. HSQC Performance for 3-Hydroxy-N,N,3-trimethylbutanamide
Executive Summary
In drug development and synthetic chemistry, structural verification of intermediates is a critical bottleneck. While standard 2D NMR techniques are universally taught, their diagnostic utility varies drastically depending on the molecule's spin system topology. This guide objectively compares the analytical performance of Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) in elucidating a highly fragmented, isolated spin system: 3-Hydroxy-N,N,3-trimethylbutanamide .
By evaluating the causality behind experimental choices, this guide demonstrates why "failed" COSY experiments are actually powerful structural filters, and why multiplicity-edited HSQC is mandatory for resolving singlet-dominated spectra.
The Molecular Challenge: 3-Hydroxy-N,N,3-trimethylbutanamide
The target molecule, 3-Hydroxy-N,N,3-trimethylbutanamide (C7H15NO2), presents a unique challenge for standard 2D NMR workflows. Its structure consists of a butanamide backbone with a hydroxyl group and three methyl groups distributed across the nitrogen and the C3 position.
Crucially, the molecule is dominated by isolated spin systems separated by quaternary carbons and heteroatoms[1]:
-
C2 Methylene (-CH2-): Flanked by a carbonyl (C1) and a quaternary carbon (C3).
-
C3 Methyls (x2): Attached to a quaternary carbon (C3).
-
N-Methyls (x2): Attached to a heteroatom (N) with restricted rotation.
Consequently, the 1H NMR spectrum is composed entirely of singlets. This topological isolation renders standard contiguous chain-walking strategies obsolete.
Performance Comparison: COSY vs. HSQC
Gradient-Selected COSY (gCOSY): The Power of Negative Data
-
Mechanism: COSY identifies scalar spin-spin coupling (J-coupling), typically across 2 to 3 bonds (geminal and vicinal protons)[2].
-
Performance on Target: For 3-Hydroxy-N,N,3-trimethylbutanamide, gCOSY yields a completely blank 2D spectrum (devoid of off-diagonal cross-peaks).
-
Analytical Value: While seemingly a "failed" experiment, this negative result is highly diagnostic. It definitively proves the absence of contiguous CH-CH networks, validating the presence of isolating quaternary centers (C1, C3) and heteroatoms. It forces the spectroscopist to pivot immediately to heteronuclear and long-range techniques.
Multiplicity-Edited HSQC (me-HSQC): Resolving Singlet Ambiguity
-
Mechanism: HSQC correlates the chemical shift of protons with their directly attached 13C nuclei via 1-bond J-coupling (~140-150 Hz). Multiplicity editing inverts the phase of CH2 signals relative to CH/CH3 signals[3].
-
Performance on Target: HSQC is indispensable here. Because the 1H spectrum contains five distinct singlets (including the OH), assigning them based purely on integration and chemical shift is ambiguous.
-
The N-methyls and C3-methyls are definitively differentiated by their 13C shifts (amides ~35-37 ppm vs. aliphatic quaternary-attached ~29 ppm).
-
The C2 methylene singlet is unambiguously identified by its inverted phase in me-HSQC, distinguishing it from the methyl singlets without requiring a separate, time-consuming DEPT experiment[3].
-
Comparative Experimental Data
The following table summarizes the diagnostic outputs of 1D and 2D NMR techniques for the target molecule.
| Molecular Fragment | 1H Shift (ppm) | 13C Shift (ppm) | Multiplicity (1H) | gCOSY Correlations | me-HSQC Correlation (Phase) |
| C1 (Carbonyl) | - | 172.0 | - | None | None |
| C2 (-CH2-) | 2.40 | 45.0 | Singlet (2H) | None | 2.40 ↔ 45.0 (Negative/Red ) |
| C3 (Quaternary) | - | 70.0 | - | None | None |
| C3-CH3 (x2) | 1.25 | 29.0 | Singlet (6H) | None | 1.25 ↔ 29.0 (Positive/Blue) |
| N-CH3 (a) | 2.95 | 35.0 | Singlet (3H) | None | 2.95 ↔ 35.0 (Positive/Blue) |
| N-CH3 (b) | 3.05 | 37.0 | Singlet (3H) | None | 3.05 ↔ 37.0 (Positive/Blue) |
| OH | 4.00 | - | Broad Singlet (1H) | None | None |
Experimental Protocols: Self-Validating NMR Workflows
To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating approach, ensuring the spectrometer is perfectly calibrated to the specific sample environment before 2D acquisition begins.
Pre-Acquisition Validation (Mandatory for both protocols)
-
Sample Preparation: Dissolve 15 mg of 3-Hydroxy-N,N,3-trimethylbutanamide in 0.6 mL CDCl3 (containing 0.03% v/v TMS).
-
Probe Tuning & Matching (ATM): Tune the probe for both 1H and 13C frequencies. Causality: This maximizes the Q-factor of the LC circuit, ensuring maximum signal-to-noise ratio (SNR) and preventing pulse-length errors.
-
90° Pulse Calibration: Perform a 360° null experiment to determine the exact 1H 90° pulse width. Causality: Accurate pulse widths are critical for optimal coherence transfer in 2D sequences; a miscalibrated pulse will result in severe signal loss and phase distortions[2].
Protocol 1: Gradient-Selected COSY (gCOSY)
-
Sequence Selection: Load the cosygpqf pulse program (standard gradient COSY).
-
Parameter Optimization: Set the spectral width (SW) to match the exact 1D 1H sweep width (e.g., 0–5 ppm) to maximize digital resolution.
-
Relaxation Delay (D1): Set to 1.5 seconds.
-
Acquisition & Causality: Execute the scan. Gradients are used for coherence pathway selection, which eliminates the need for exhaustive phase cycling. This reduces acquisition time from hours to minutes and heavily suppresses T1 noise[2].
Protocol 2: Multiplicity-Edited HSQC (me-HSQC)
-
Sequence Selection: Load the hsqcedetgpsisp2.2 pulse program (sensitivity-enhanced, multiplicity-edited, gradient-selected).
-
Delay Calibration: Set the 1/(2J) delay based on an average 1JCH coupling constant of 145 Hz (delay ≈ 3.45 ms).
-
Acquisition & Causality: Execute the scan. Sensitivity enhancement (via preservation of equivalent coherence pathways) recovers up to a factor of
in signal. The multiplicity editing mathematically inverts the CH2 cross-peaks relative to CH/CH3 cross-peaks, providing instant structural editing capabilities[3].
Logical Workflow Diagram
Below is the logical decision tree for elucidating isolated spin systems using 2D NMR techniques.
Figure 1: NMR workflow for isolated spin systems like 3-Hydroxy-N,N,3-trimethylbutanamide.
References
-
[2] Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Available at:[Link]
-
[1] Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. Available at:[Link]
-
[3] Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance: Volume 45. Available at:[Link]
Sources
Safety Operating Guide
Operational and Disposal Protocol: 3-Hydroxy-N,N,3-trimethylbutanamide
Here is the comprehensive operational safety and disposal protocol for 3-Hydroxy-N,N,3-trimethylbutanamide, designed for researchers and environmental health and safety (EHS) professionals.
Physicochemical Profiling & Waste Characterization
Before implementing a disposal protocol, it is critical to understand the physicochemical nature of the target compound. 3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is an aliphatic building block containing both a tertiary alcohol and an N,N-dimethyl amide functional group [1].
Because it consists entirely of carbon, hydrogen, nitrogen, and oxygen (C, H, N, O), its thermal degradation profile is highly predictable. When subjected to high-temperature incineration, it oxidizes completely into carbon dioxide (
Table 1: Chemical Identification and Waste Parameters
| Parameter | Specification | Operational Implication |
| Chemical Name | 3-Hydroxy-N,N,3-trimethylbutanamide | Standard naming for EHS logging. |
| CAS Registry Number | 61665-47-2 | Primary identifier for waste manifests. |
| Molecular Formula | Confirms absence of halogens/heavy metals. | |
| Molecular Weight | 145.20 g/mol | Used for calculating waste mass/molarity. |
| Functional Groups | Hydroxyl (-OH), Amide (-CONR2) | Potential for hydrogen bonding; soluble in polar organics and water. |
| Primary Waste Stream | Non-Halogenated Organic Waste | Must be segregated from halogenated solvents to optimize incineration efficiency. |
Causality in Waste Segregation
In professional laboratory settings, waste segregation is not merely a bureaucratic requirement; it is a chemically driven necessity designed to prevent exothermic cross-reactions and optimize downstream destruction [2].
-
Why segregate from halogens? Commercial incinerators process non-halogenated waste at different temperature thresholds and scrubber configurations than halogenated waste. Mixing 3-Hydroxy-N,N,3-trimethylbutanamide with halogenated solvents (like dichloromethane) unnecessarily increases the volume of waste requiring specialized, higher-cost halogen incineration.
-
Why avoid strong oxidizers? As an organic molecule, 3-Hydroxy-N,N,3-trimethylbutanamide can act as a reducing agent. Storing or disposing of this compound in the same secondary containment as strong oxidizers (e.g., nitric acid, peroxides) creates a severe fire and explosion hazard.
Step-by-Step Disposal Methodology
The following protocol provides a self-validating workflow for the safe disposal of 3-Hydroxy-N,N,3-trimethylbutanamide, ensuring compliance with standard Resource Conservation and Recovery Act (RCRA) principles [3].
Phase 1: Point-of-Generation Segregation
-
Determine the State: Identify whether the waste is a pure solid/residue, an aqueous solution, or dissolved in an organic solvent.
-
Solvent Compatibility Check: If dissolved in an organic solvent, verify if the solvent is halogenated (e.g., chloroform) or non-halogenated (e.g., ethanol, ethyl acetate).
-
Container Selection: Select an EHS-approved High-Density Polyethylene (HDPE) or glass waste carboy. Causality: HDPE is highly resistant to aliphatic amides and alcohols, preventing container degradation and leaching.
Phase 2: Containment and Labeling
-
Transfer: In a certified chemical fume hood, carefully transfer the waste into the designated container using a compatible funnel.
-
Volume Management: Never fill the waste container beyond 80% capacity. Causality: This leaves sufficient headspace for vapor expansion due to ambient temperature fluctuations, preventing container rupture.
-
Immediate Labeling: Attach a standardized hazardous waste label immediately. The label must explicitly list "3-Hydroxy-N,N,3-trimethylbutanamide" and the approximate percentage of the mixture. Do not use abbreviations.
Phase 3: Storage and EHS Handoff
-
Secondary Containment: Place the sealed waste container in a secondary containment tray designated for "Flammable/Organic Non-Halogenated" waste. Ensure it is physically separated from acids and oxidizers.
-
EHS Notification: Log the waste volume and composition into your institution's EHS management system to trigger a pickup request.
-
Final Destruction: The institutional EHS team will transfer the waste to a licensed commercial facility for high-temperature incineration, the only recognized method for the complete and safe destruction of this organic compound.
Waste Routing Logic Visualization
The following decision tree illustrates the logical flow for routing 3-Hydroxy-N,N,3-trimethylbutanamide into the correct EHS waste streams.
Caption: EHS decision matrix for the segregation and proper disposal routing of 3-Hydroxy-N,N,3-trimethylbutanamide.
Spill Response and Decontamination
In the event of an accidental release during handling or waste transfer, immediate and methodical action is required to minimize exposure and environmental release [4].
-
Isolate the Area: Restrict access to the spill zone. Ensure proper ventilation by keeping fume hood sashes at operational heights.
-
PPE Verification: Responders must wear standard laboratory PPE: nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.
-
Containment:
-
For liquid solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust.
-
For pure solids: Carefully sweep up the material using a spark-proof dustpan, avoiding the generation of airborne dust.
-
-
Collection: Place the absorbed material or swept solid into a heavy-duty, sealable EHS spill bag or a wide-mouth HDPE container.
-
Decontamination: Wash the spill surface with soap and water, or a mild detergent solution, to remove any residual amide/alcohol traces. Collect the wash water as aqueous chemical waste.
-
Disposal of Spill Materials: Label the collected spill debris as hazardous waste containing 3-Hydroxy-N,N,3-trimethylbutanamide and process it through the solid organic waste stream.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 58878659, 3-Hydroxy-N,N,3-trimethylbutanamide." PubChem, [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov, [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." OSHA.gov, [Link]
Personal protective equipment for handling 3-Hydroxy-N,N,3-trimethylbutanamide
Part 1: Executive Safety Assessment
3-Hydroxy-N,N,3-trimethylbutanamide is a specialized functionalized amide intermediate. While specific toxicological data for this exact isomer is often limited in public literature, its chemical structure—an N,N-dialkylamide with a hydroxyl moiety—places it in a high-alert category for laboratory handling.
Crucial Hazard Warning (Structure-Activity Relationship): Chemically, this compound is an analogue of N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF) , modified with a hydroxy-isobutyl chain. Consequently, it must be treated as a Potential Skin Permeator and a Suspected Reproductive Toxin until proven otherwise.
Immediate Risk Profile
-
Skin Absorption: HIGH. The N,N-dimethyl amide motif facilitates transdermal transport.
-
Eye Irritation: MODERATE to SEVERE. Amides are known surfactant-like irritants.
-
Inhalation: LOW VAPOR PRESSURE (due to Hydrogen bonding), but HIGH RISK if aerosolized or heated.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or thin nitrile gloves for prolonged contact. The lipophilic alkyl groups combined with the polar amide functionality can permeate standard glove materials.
Glove Permeation & Selection Strategy
| Contact Type | Material Recommendation | Min. Thickness | Breakthrough Time (Est.) | Rationale |
| Incidental Splash | Double Nitrile (Disposable) | 0.11 mm (x2) | < 15 mins | Nitrile provides fair splash protection but degrades upon prolonged exposure to amides. Double gloving allows immediate removal of the outer layer upon contamination. |
| Prolonged Handling | Butyl Rubber | 0.7 mm | > 480 mins | Butyl rubber offers superior resistance to ketones and amides compared to nitrile. |
| Spill Cleanup | Silver Shield® / 4H® (Laminate) | N/A | > 480 mins | Laminate films provide the broadest chemical resistance against unknown organic permeators. |
Respiratory & Body Protection[1][2][3]
-
Respiratory: Under standard STP (Standard Temperature and Pressure), a fume hood is sufficient.
-
Exception: If heating >50°C or generating mists, use a Half-Face Respirator with Organic Vapor/P100 (OV/P100) Cartridges .
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of irreversible corneal damage from amide solvents.
-
Body: Lab coat (100% Cotton or Nomex). Avoid synthetic blends (polyester) which can dissolve or melt if the chemical is co-solvated with stronger organic solvents.
Part 3: Operational Protocols
Engineering Controls & Handling
The "Closed Loop" Principle: Always assume the compound is volatile enough to cause chronic low-level exposure.
-
Weighing: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Transfer: Use positive-displacement pipettes for liquids to prevent dripping (viscosity management).
-
Heating: If the reaction requires reflux, ensure the condenser is vented to a scrubber or the back of the fume hood.
Emergency Spill Response Workflow
Visualization of the logical decision tree for managing a spill of 3-Hydroxy-N,N,3-trimethylbutanamide.
Figure 1: Decision logic for immediate spill response. Note that major spills outside containment require evacuation due to potential reproductive toxicity risks.
Part 4: Waste Disposal & Deactivation[4]
Classification: Non-Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or halogenated waste (DCM/Chloroform) unless the waste stream is explicitly designated for "Mixed Organics."
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Must explicitly state "Contains 3-Hydroxy-N,N,3-trimethylbutanamide – Potential Skin Permeator."
-
Rinsing: Triple rinse empty containers with water or ethanol. Collect the first two rinses as hazardous waste.
References
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2023).[1] Compound Summary: N,N,3-Trimethylbutanamide (Structural Analogue Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Dermal Exposure: Chemical Permeation and Degradation. United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
